2,3-Difluorophenylacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRCHGRRMKOSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333858 | |
| Record name | 2,3-Difluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145689-34-5 | |
| Record name | 2,3-Difluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145689-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluorophenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-depth Technical Guide to 2,3-Difluorophenylacetonitrile (CAS: 145689-34-5)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
2,3-Difluorophenylacetonitrile, also known as 2,3-difluorobenzyl cyanide, is a fluorinated aromatic nitrile that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1][2] Its chemical structure, characterized by a phenyl ring substituted with two adjacent fluorine atoms and a cyanomethyl group, imparts unique reactivity and properties that are highly valued in the fields of medicinal chemistry and materials science. The presence of the fluorine atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of downstream compounds, making it a desirable building block in the design of novel pharmaceuticals and agrochemicals.[1]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 145689-34-5 | [2] |
| Molecular Formula | C₈H₅F₂N | [2] |
| Molecular Weight | 153.13 g/mol | [2] |
| Appearance | Light orange to yellow to green clear liquid | |
| Melting Point | 24 °C | [1] |
| Boiling Point | 216.9 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 85.0 ± 23.2 °C | [1] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [1] |
| Refractive Index | 1.487 | [1] |
| Purity | >98.0% (GC) |
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediate and thorough washing of the affected area is recommended.[3] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Reactivity
This compound is primarily synthesized through the nucleophilic substitution of a 2,3-difluorobenzyl halide with a cyanide salt. The most common precursor is 2,3-difluorobenzyl bromide.
General Synthetic Workflow
The synthesis of this compound from 2,3-difluorobenzyl bromide is a standard cyanation reaction. The workflow involves the reaction of the benzyl bromide with a cyanide source, followed by workup and purification.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative example of the synthesis of this compound.
Materials:
-
2,3-Difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluorobenzyl bromide (1.0 eq) in DMSO.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Applications in Drug Discovery and Development
The 2,3-difluorophenyl moiety is a valuable pharmacophore in modern drug design. Its incorporation into drug candidates can enhance their pharmacological properties. While specific signaling pathways directly modulated by this compound itself are not extensively documented, its utility lies in the synthesis of more complex molecules with defined biological activities.
Role as a Key Intermediate in the Synthesis of Bioactive Molecules
This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing access to diverse chemical scaffolds.
One important application is in the synthesis of kinase inhibitors. The 2,3-difluorophenyl group can form key interactions within the ATP-binding pocket of various kinases, contributing to the potency and selectivity of the inhibitor.
Illustrative Signaling Pathway: Inhibition of a Hypothetical Kinase
To illustrate the potential role of compounds derived from this compound, the following diagram depicts a simplified signaling pathway where a hypothetical kinase inhibitor, synthesized using this intermediate, blocks a signal transduction cascade.
In this conceptual pathway, an extracellular signal activates a receptor, which in turn activates a target kinase. This kinase then phosphorylates a substrate protein, leading to a downstream cellular response. A kinase inhibitor, synthesized using this compound as a key building block, can bind to the kinase and block its activity, thereby inhibiting the signaling cascade. This mechanism is a common strategy in the development of targeted cancer therapies.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceuticals. Its unique structural features provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in research and development. While its direct biological activity is not the primary focus, its role as a precursor to potent and selective bioactive molecules underscores its importance in the drug discovery pipeline.
References
physical and chemical properties of 2,3-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,3-Difluorophenylacetonitrile. It includes a detailed synthesis protocol, information on its chemical reactivity and handling, and a discussion of its potential, though not yet fully elucidated, role in biological pathways, making it a valuable resource for professionals in chemical research and drug development.
Core Properties and Identifiers
This compound, also known as 2,3-Difluorobenzyl Cyanide, is a fluorinated aromatic nitrile.[1] It serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] The presence of two fluorine atoms on the phenyl ring enhances its chemical reactivity and stability, making it a valuable building block for creating fluorinated organic compounds which are often sought after for their unique biological activities and resistance to metabolic degradation.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 145689-34-5 | [1][3] |
| Molecular Formula | C₈H₅F₂N | [1][3] |
| Molecular Weight | 153.13 g/mol | [2] |
| Appearance | Clear, very pale lemon/lime liquid | [1] |
| Purity | ≥98.0% | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Melting Point | 24 °C | [1] |
| Boiling Point | 216.9 ± 25.0 °C at 760 mmHg | [1] |
| Flash Point | 85.0 ± 23.2 °C | [1] |
| Refractive Index | 1.487 | [1] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [1] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2,3-difluorobenzyl chloride and sodium cyanide.
Materials:
-
2,3-difluorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or a polar aprotic solvent (e.g., DMSO, DMF)
-
Acetonitrile
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction flask (four-necked)
-
Stirrer
-
Thermometer
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 ml four-necked reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 200 ml of an ionic liquid or a suitable polar aprotic solvent.
-
Addition of Reactants: Add 0.2 mol of 2,3-difluorobenzyl chloride to the flask. While stirring, cautiously add 0.23 mol of finely powdered sodium cyanide.
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 2 hours, with continuous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Extract the product from the reaction mixture twice with 100 ml portions of acetonitrile.
-
Drying and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. After drying, filter the solution and purify by distillation to obtain this compound.
Logical Workflow for Synthesis:
Caption: A logical workflow for the synthesis of this compound.
Chemical Reactivity
This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the nitrile group and the aromatic ring.
-
Nitrile Group Reactions: The cyano group can undergo various transformations. It can be reduced to form 2,3-difluorophenethylamine, a primary amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The nitrile group can also be hydrolyzed under acidic or basic conditions to yield 2,3-difluorophenylacetic acid.
-
Aromatic Ring Reactions: The difluorophenyl ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. It can also undergo electrophilic substitution, with the position of substitution being directed by the existing substituents.
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 2: Summary of Spectral Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methylene (-CH₂-) protons and the aromatic protons. The aromatic signals will exhibit complex splitting patterns due to fluorine-proton coupling. |
| ¹³C NMR | Resonances for the nitrile carbon, the methylene carbon, and the aromatic carbons. The aromatic carbon signals will show splitting due to carbon-fluorine coupling. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2250 cm⁻¹. Bands corresponding to C-H stretching of the aromatic ring and the methylene group, and C-F stretching bands. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 153.[2] Common fragmentation patterns may involve the loss of HCN or the benzyl fragment. The top three peaks are observed at m/z 153, 126, and 152.[2] |
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is also a combustible liquid. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Classification |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Potential Biological Activity and Signaling Pathways
While there is no direct evidence in the reviewed literature detailing the specific biological activity or signaling pathway involvement of this compound, related difluorophenylacetonitrile compounds have shown inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2).[4] The COX-2 enzyme is a key player in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.
Given the structural similarities, it is plausible that this compound or its derivatives could be investigated for similar biological activities. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a COX-2 inhibitor.
Hypothetical Signaling Pathway: COX-2 Inhibition
Caption: A hypothetical signaling pathway illustrating the potential role of a this compound derivative as a COX-2 inhibitor.
This guide serves as a foundational resource for professionals engaged in the fields of chemical synthesis and drug discovery. The information compiled herein aims to facilitate further research and application of this compound.
References
2,3-Difluorophenylacetonitrile molecular structure and weight
An In-depth Technical Guide to 2,3-Difluorophenylacetonitrile
This technical guide provides a comprehensive overview of this compound (CAS No. 145689-34-5), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, physicochemical properties, and its role in the synthesis of complex molecules.
Molecular Structure and Properties
This compound, also known as 2,3-Difluorobenzyl Cyanide, is a fluorinated aromatic compound with the molecular formula C₈H₅F₂N.[1][2][3] The presence of two fluorine atoms on the phenyl ring significantly influences its chemical reactivity and the properties of its derivatives, making it a valuable building block in medicinal chemistry.[2] Fluorinated organic compounds are often sought after in drug development for their enhanced metabolic stability and unique biological activity.[2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| CAS Number | 145689-34-5 |
| Appearance | Clear, very pale lemon/lime to light orange liquid |
| Purity (Assay) | ≥98.0% |
| Melting Point | 24 °C |
| Boiling Point | 216.9 ± 25.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Flash Point | 85.0 ± 23.2 °C |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C |
| Refractive Index | 1.49 at 20 °C |
Molecular Structure Diagram
The molecular structure of this compound is depicted in the following diagram generated using the DOT language.
Role in Organic Synthesis and Drug Development
This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[2] Its difluorinated phenyl moiety is a desirable feature in many active pharmaceutical ingredients (APIs) due to the enhanced lipophilicity and metabolic stability conferred by the fluorine atoms.[5] This can improve a drug candidate's pharmacokinetic profile, such as its ability to cross the blood-brain barrier or its resistance to degradation in the body.[5]
The logical workflow for the utilization of this compound in a drug development pipeline is illustrated in the diagram below.
Experimental Protocols
While specific, detailed proprietary synthesis methods for this compound are not publicly available, a general experimental protocol can be inferred from standard organic chemistry reactions for the synthesis of similar arylacetonitriles. One common method is the cyanation of a corresponding benzyl halide.
General Protocol for the Synthesis of this compound from 2,3-Difluorobenzyl Bromide:
-
Materials:
-
2,3-Difluorobenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Water
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-Difluorobenzyl bromide in the chosen polar aprotic solvent.
-
Add a stoichiometric equivalent or a slight excess of sodium cyanide to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific solvent and concentration, but a typical range is 50-100°C for several hours.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by carefully pouring the mixture into a larger volume of water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
-
Safety Note: This procedure involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. The reaction should be quenched with an oxidizing agent (e.g., bleach) to destroy any residual cyanide before disposal.
References
- 1. This compound | C8H5F2N | CID 518968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. This compound | 145689-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound(145689-34-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Synthesis of 2,3-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorophenylacetonitrile, also known as 2,3-difluorobenzyl cyanide, is a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical and biological properties of the final products, often enhancing their metabolic stability and bioactivity. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in its laboratory-scale preparation and process optimization.
Core Synthesis Pathways
The synthesis of this compound (IUPAC Name: 2-(2,3-difluorophenyl)acetonitrile) primarily proceeds through two main routes:
-
Nucleophilic Substitution of 2,3-Difluorobenzyl Halides: This classic and widely employed method involves the reaction of a 2,3-difluorobenzyl halide, typically bromide or chloride, with a cyanide salt. This SN2 reaction is a straightforward and generally efficient way to introduce the cyanomethyl group.
-
Conversion from 2,3-Difluorobenzaldehyde: This pathway involves a two-step process starting from the corresponding aldehyde. The aldehyde is first converted to an intermediate, such as a tosylhydrazone, which is then treated with a cyanide source to yield the desired nitrile.
This guide will focus on the more direct and commonly utilized nucleophilic substitution pathway.
Pathway I: Nucleophilic Substitution of 2,3-Difluorobenzyl Bromide
This pathway is a robust and reliable method for the preparation of this compound. The overall reaction involves the displacement of the bromide ion from 2,3-difluorobenzyl bromide by a cyanide ion.
Reaction Scheme:
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via this pathway.
Materials:
-
2,3-Difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluorobenzyl bromide (1.0 eq) in anhydrous acetone (approximately 5-10 mL per gram of benzyl bromide).
-
Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1-1.5 eq) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Quantitative Data
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
| Boiling Point | 216.9 ± 25.0 °C at 760 mmHg[1] |
| Density | 1.2 ± 0.1 g/cm³[1] |
Experimental Workflow Visualization
Logical Relationship of Synthesis
The synthesis of this compound is logically dependent on the availability of suitable starting materials. The primary precursor, 2,3-difluorobenzyl bromide, can be synthesized from 2,3-difluorotoluene through radical bromination. This relationship highlights the multi-step nature of producing specialized chemical intermediates.
Conclusion
The synthesis of this compound via nucleophilic substitution of 2,3-difluorobenzyl bromide is a highly effective and reproducible method. This guide provides the necessary details for its successful implementation in a laboratory setting. For professionals in drug development and scientific research, a thorough understanding of this synthetic pathway is essential for the efficient production of this key building block and the subsequent development of novel fluorinated compounds. Adherence to safety protocols, particularly when handling cyanide salts, is of paramount importance.
References
An In-depth Technical Guide to the Synthesis of 2,3-Difluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,3-difluorobenzyl cyanide, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The document details the key starting materials, reaction pathways, and experimental protocols, with a focus on providing quantitative data to facilitate laboratory application.
Core Synthetic Strategies
The synthesis of 2,3-difluorobenzyl cyanide can be approached through several key pathways, primarily involving the introduction of the cyanide moiety onto a difluorinated benzyllic substrate. The most common and practical starting materials include 2,3-difluorotoluene, 1,2-difluorobenzene, and their derivatives such as 2,3-difluorobenzyl alcohol and 2,3-difluorobenzyl halides.
Two principal strategies are highlighted in this guide:
-
Halogenation of a Toluene Derivative followed by Cyanation: This classic and robust method involves the initial conversion of 2,3-difluorotoluene to a more reactive benzyl halide (chloride or bromide), which then undergoes nucleophilic substitution with a cyanide salt.
-
Conversion of an Aldehyde or Alcohol: This approach utilizes 2,3-difluorobenzaldehyde or 2,3-difluorobenzyl alcohol as the starting point. The aldehyde can be reduced to the alcohol, which is then converted to a benzyl halide for subsequent cyanation. Alternatively, direct cyanation of the alcohol offers a more streamlined, though potentially more challenging, route.
Pathway 1: From 2,3-Difluorotoluene via Halogenation and Cyanation
This pathway is a straightforward and widely applicable method for the preparation of 2,3-difluorobenzyl cyanide.
Step 1a: Synthesis of 2,3-Difluorobenzyl Chloride
The direct chlorination of 2,3-difluorotoluene can be achieved through a free-radical mechanism, often initiated by a catalyst.
-
Reaction Scheme: 2,3-Difluorotoluene + CCl₄ → 2,3-Difluorobenzyl chloride
-
Experimental Protocol: In a controlled reaction vessel, 2,3-difluorotoluene is reacted with carbon tetrachloride in the presence of a catalyst such as FeCl₂·4H₂O activated by formamide, and an alcohol like methanol.[1] The mixture is heated under an inert atmosphere.[1]
-
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (molar) | [Fe]:[HCONH₂]:[Difluorotoluene]:[CCl₄]:[MeOH] = 1:50:100:200:50 | [1] |
| Temperature | 180 °C | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 18-37% | [1] |
Step 1b: Synthesis of 2,3-Difluorobenzyl Bromide
Bromination of 2,3-difluorotoluene provides an alternative benzyl halide that is often more reactive in subsequent nucleophilic substitution reactions.
-
Reaction Scheme: 2,3-Difluorotoluene + HBr + H₂O₂ → 2,3-Difluorobenzyl bromide
-
Experimental Protocol: 2,3-Difluorotoluene is reacted with hydrobromic acid and hydrogen peroxide under illumination, which serves as the initiator. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.
-
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (molar) | 2,6-Difluorotoluene:HBr:H₂O₂ = 1:1-3.5:1-3.5 |
| Solvent | Dichloromethane or Chloroform |
| Reaction Time | 6-24 hours |
| Yield | 86.6-90.3% |
Step 2: Cyanation of 2,3-Difluorobenzyl Halide
The final step in this pathway is the nucleophilic substitution of the benzyl halide with a cyanide salt to yield the target molecule.
-
Reaction Scheme: 2,3-Difluorobenzyl Halide + NaCN → 2,3-Difluorobenzyl Cyanide
-
Experimental Protocol: 2,3-Difluorobenzyl halide is heated under reflux with a solution of sodium or potassium cyanide in a suitable solvent, typically ethanol or dimethyl sulfoxide (DMSO).[2][3][4] The use of an ethanolic solution helps to avoid the formation of the corresponding alcohol as a byproduct.[3][4]
-
Quantitative Data:
| Parameter | Value | Reference |
| Cyanide Salt | Sodium Cyanide or Potassium Cyanide | [3][4] |
| Solvent | Ethanol or Dimethyl Sulfoxide (DMSO) | [2][3][4] |
| Temperature | Reflux | [3][4] |
| Yield | Generally high for primary benzyl halides |
Pathway 2: From 1,2-Difluorobenzene or 2,3-Difluorobenzyl Alcohol
This pathway offers alternative starting points that can be advantageous depending on the commercial availability and cost of the precursors.
Step 1a: Synthesis of 2,3-Difluorobenzaldehyde from 1,2-Difluorobenzene
Direct formylation of 1,2-difluorobenzene provides a route to the key aldehyde intermediate.[5]
-
Reaction Scheme: 1,2-Difluorobenzene + n-BuLi + DMF → 2,3-Difluorobenzaldehyde
-
Experimental Protocol: 1,2-Difluorobenzene is dissolved in tetrahydrofuran (THF) and cooled to a low temperature. n-Butyllithium is then added dropwise, followed by the addition of N,N-dimethylformamide (DMF). The reaction is then quenched with an acid.[5]
-
Quantitative Data:
| Parameter | Value | Reference |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Temperature (n-BuLi addition) | -65 °C | [5] |
| Temperature (DMF addition) | -65 °C, then warmed to -30 °C | [5] |
| Yield | High | [5] |
Step 1b: Synthesis of 2,3-Difluorobenzaldehyde from 2,3-Difluorotoluene
Oxidation of 2,3-difluorotoluene is another common method to produce the aldehyde.
-
Reaction Scheme: 2,3-Difluorotoluene + Oxidizing Agent → 2,3-Difluorobenzaldehyde
-
Experimental Protocol: A solution of 2,3-difluorotoluene in acetic acid is reacted with hydrogen peroxide in the presence of cobalt acetate and sodium bromide catalysts in a microchannel reactor.[6]
-
Quantitative Data:
| Parameter | Value | Reference |
| Catalysts | Cobalt acetate, Sodium bromide | [6] |
| Oxidant | 35% H₂O₂ | [6] |
| Solvent | Acetic Acid | [6] |
| Temperature | 120 °C | [6] |
| Yield | 48.2% | [6] |
Step 2: Reduction of 2,3-Difluorobenzaldehyde to 2,3-Difluorobenzyl Alcohol
The aldehyde can be readily reduced to the corresponding alcohol.
-
Reaction Scheme: 2,3-Difluorobenzaldehyde + Reducing Agent → 2,3-Difluorobenzyl Alcohol
-
Experimental Protocol: Standard reducing agents such as sodium borohydride in an alcoholic solvent can be used for this transformation.
Step 3: Conversion of 2,3-Difluorobenzyl Alcohol to 2,3-Difluorobenzyl Bromide
The alcohol is then converted to a more reactive benzyl halide.
-
Reaction Scheme: 2,3-Difluorobenzyl Alcohol + PBr₃ → 2,3-Difluorobenzyl Bromide
-
Experimental Protocol: Phosphorus tribromide is added dropwise to a solution of 2,3-difluorobenzyl alcohol in diethyl ether at a low temperature.[7]
-
Quantitative Data:
| Parameter | Value | Reference |
| Brominating Agent | Phosphorus tribromide | [7] |
| Solvent | Diethyl Ether | [7] |
| Temperature | -10 °C | [7] |
| Reaction Time | 1 hour | [7] |
Step 4: Cyanation of 2,3-Difluorobenzyl Bromide
This step is identical to Step 2 in Pathway 1.
Alternative Pathway: Direct Cyanation of 2,3-Difluorobenzyl Alcohol
Recent advancements have enabled the direct conversion of benzyl alcohols to benzyl cyanides, offering a more atom-economical route.[8][9]
-
Reaction Scheme: 2,3-Difluorobenzyl Alcohol + Cyanide Source → 2,3-Difluorobenzyl Cyanide
-
Experimental Protocol: The cyanation of benzyl alcohols can be catalyzed by a boron Lewis acid, such as B(C₆F₅)₃, using an isonitrile as a safer cyanide source.[8][9] The reaction is typically carried out in a non-polar solvent like toluene at elevated temperatures.[8]
-
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | B(C₆F₅)₃ (10 mol%) | [8] |
| Cyanide Source | Isonitrile (1.5 equiv) | [8] |
| Solvent | Toluene | [8] |
| Temperature | 100 °C | [8] |
| Reaction Time | 2-18 hours | [8] |
| Yield | Good to excellent (up to 98%) | [8][9] |
Visualized Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described above.
Caption: Pathway 1: From 2,3-Difluorotoluene.
Caption: Pathway 2: From various precursors.
Caption: Alternative Direct Cyanation Pathway.
References
- 1. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
- 6. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]
- 7. 2,3-Difluorobenzyl bromide CAS#: 113211-94-2 [amp.chemicalbook.com]
- 8. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Isomers of C8H5F2N
For Researchers, Scientists, and Drug Development Professionals
The chemical formula C8H5F2N represents a class of compounds known as difluorobenzonitriles. These molecules are structural isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms.[1][2] The position of the two fluorine atoms on the benzene ring significantly influences the chemical and physical properties of each isomer, making them versatile building blocks in various scientific and industrial applications, particularly in the development of pharmaceuticals and agrochemicals.[3][4][5]
This technical guide provides a comprehensive overview of the key isomers of C8H5F2N, their IUPAC names, physical properties, and significant applications in research and development.
IUPAC Nomenclature and Physical Properties of C8H5F2N Isomers
The systematic naming of these compounds follows the IUPAC nomenclature rules for substituted benzene rings. The primary isomers are named based on the positions of the fluorine atoms relative to the cyano (-CN) group. A summary of their IUPAC names and key physical properties is presented below.
| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 2,3-Difluorobenzonitrile | 21524-39-0 | 139.10 | N/A (Liquid at RT) | - | 1.254 (at 25°C)[6] |
| 2,4-Difluorobenzonitrile | 3939-09-1 | 139.10 | - | 197-198 | - |
| 2,5-Difluorobenzonitrile | 64248-64-2 | 139.11 | 33-35 | 188 | - |
| 2,6-Difluorobenzonitrile | 1897-52-5 | 139.1 | 28 | 197-198 | 1.24 |
| 3,4-Difluorobenzonitrile | 64248-62-0 | 139.10 | 52-54 | - | - |
| 3,5-Difluorobenzonitrile | 64248-63-1 | 139.1 | 84-86[7] | 160 | - |
Applications in Research and Drug Development
Difluorobenzonitrile isomers are valuable intermediates in organic synthesis. The presence and position of the fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of target molecules, making them attractive motifs in drug design.[3]
-
2,3-Difluorobenzonitrile : Serves as a key intermediate in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[5] It is also used in material science for creating advanced polymers and coatings with improved chemical resistance and thermal stability.[5]
-
2,4-Difluorobenzonitrile : This isomer is a common building block for introducing fluorinated benzonitrile into target molecules via nucleophilic aromatic substitution.[8] It has been utilized in the synthesis of compounds studied for the treatment of Alzheimer's disease and in the creation of iridium complexes for OLEDs and photoredox catalysis.[8]
-
2,5-Difluorobenzonitrile : Employed as an intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders.[4] It is also used in the agrochemical industry for producing herbicides and insecticides.[4]
-
2,6-Difluorobenzonitrile : A versatile compound used in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It is also a component in the formulation of agrochemicals like herbicides and pesticides and is used in material science for specialty polymers.
-
3,4-Difluorobenzonitrile : Widely used in the synthesis of pharmaceutical compounds and agrochemical products.[3] The fluorine atoms in this isomer can improve the pharmacokinetics and biological activity of the final products.[3]
-
3,5-Difluorobenzonitrile : Applied as an electron acceptor unit in materials for Organic Light-Emitting Diodes (OLEDs) that exhibit thermally activated delayed fluorescence (TADF).[9] It is also used in organometallic chemistry to facilitate catalytic reactions.[9]
Experimental Protocols
The synthesis and application of difluorobenzonitrile isomers are described in various scientific publications. For detailed experimental methodologies, researchers are encouraged to consult the primary literature. For instance, the synthesis of 3,5-difluorobenzonitrile from 3,5-difluorobromobenzene is detailed in the Journal of Medicinal Chemistry and Tetrahedron.[7] These papers provide specific reaction conditions, purification techniques, and characterization data. Similarly, studies on the use of 2,4-difluorobenzonitrile in the synthesis of compounds for neurodegenerative diseases can be found in the Journal of Medicinal Chemistry.[8]
Logical Relationship of C8H5F2N Isomers
The following diagram illustrates the relationship between the parent molecular formula and its various difluorobenzonitrile isomers.
Caption: Structural isomers of the molecular formula C8H5F2N.
References
- 1. 26 selected constitutional isomers of molecular formula C5H8, E/Z geometrical isomers, R/S optical isomers, names of isomers carbon chain functional group isomers structural formula skeletal formula of C5H8 exam practice questions Doc Brown's advanced level organic chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. 3,5-Difluorobenzonitrile CAS#: 64248-63-1 [m.chemicalbook.com]
- 8. ossila.com [ossila.com]
- 9. ossila.com [ossila.com]
An In-depth Technical Guide to the Solubility of 2,3-Difluorophenylacetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluorophenylacetonitrile (CAS No. 145689-34-5), a key intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and technical databases, this guide focuses on the theoretical principles governing its solubility, qualitative predictions, and standardized experimental protocols for determining its solubility in various organic solvents. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively select solvents for synthesis, purification, and formulation processes involving this compound.
Introduction to this compound
This compound, also known as 2,3-Difluorobenzyl Cyanide, is an organic compound with the molecular formula C₈H₅F₂N.[1][2] It plays a significant role as a building block in the synthesis of more complex molecules. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties and can influence the metabolic stability and biological activity of downstream compounds, making it a valuable intermediate in drug discovery and development.
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Weight | 153.13 g/mol | [2] |
| Appearance | Clear, very pale lemon/lime liquid | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 216.9 ± 25.0 °C at 760 mmHg | [1] |
| Melting Point | 24 °C | [1] |
| Flash Point | 85.0 ± 23.2 °C | [1] |
Theoretical Framework for Solubility Prediction
The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
For this compound, the key structural features influencing its solubility are:
-
The Phenyl Ring: A nonpolar, aromatic hydrocarbon component.
-
The Nitrile Group (-C≡N): A polar functional group capable of dipole-dipole interactions.[4]
-
The Difluoro Substitution: The two fluorine atoms are highly electronegative, creating a dipole moment on the phenyl ring and potentially participating in weak hydrogen bonding.
Based on these features, a qualitative prediction of solubility in common organic solvents can be made:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are expected to be good solvents for this compound. Their polarity can interact favorably with the nitrile group, while the organic portion of the solvent can solvate the phenyl ring. Acetonitrile, in particular, shares the nitrile functional group and is often a good solvent for other nitriles.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Alcohols are also likely to be effective solvents. They can engage in dipole-dipole interactions and potentially weak hydrogen bonding with the fluorine atoms and the nitrile group.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): The solubility in nonpolar solvents is expected to be lower than in polar solvents. While the phenyl ring is nonpolar, the strong dipole of the nitrile group may not be effectively solvated, limiting overall solubility. Toluene, being aromatic, might show better solubility than aliphatic hydrocarbons like hexane due to π-π stacking interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity are also likely to be suitable for dissolving this compound.
Experimental Protocol for Solubility Determination
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial or flask. The excess solute ensures that saturation is reached.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. To avoid aspirating any solid particles, the syringe can be fitted with a chemically resistant filter (e.g., PTFE).
-
Dilution and Analysis: Accurately dilute the collected sample with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of g/100 mL, mg/mL, or mol/L.
Visualization of Logical Workflow
The following diagram illustrates a logical workflow for selecting a suitable solvent for solubility or recrystallization of an organic compound like this compound.
References
A Technical Guide to the Physicochemical Properties of 2,3-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the melting and boiling points of 2,3-Difluorophenylacetonitrile (CAS No. 145689-34-5), a key intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document outlines the core physicochemical properties, details the experimental methodologies for their determination, and presents a logical framework for understanding the compound's physical states.
Core Physicochemical Data
The melting and boiling points are critical parameters for the handling, purification, and reaction setup of this compound. These properties are summarized in the table below.
| Property | Value | Conditions |
| Melting Point | 24 °C | Not specified |
| Boiling Point | 216.9 ± 25.0 °C | 760 mmHg[1] |
| 221 °C | Not specified |
Experimental Protocols
While specific experimental reports for the determination of these values for this compound are not publicly detailed, the following standard methodologies are employed for such organic compounds.
Melting Point Determination
The melting point of an organic solid is typically determined by packing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound like this compound, a sharp melting point range is expected.
General Protocol:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded.
-
The temperature at which the entire solid sample has turned into a clear liquid is also recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For organic compounds, this is often determined using distillation or a micro-method with a Thiele tube.
General Protocol (Micro method):
-
A small quantity (a few milliliters) of this compound is placed in a small test tube or fusion tube.
-
A short, sealed capillary tube is inverted and placed inside the test tube, with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated gently in a heating bath (e.g., an oil bath or a Thiele tube).
-
As the liquid heats, air trapped in the capillary tube expands and escapes as bubbles.
-
Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Physical State Transitions of this compound
The relationship between temperature and the physical state of this compound is fundamental to its practical application in a laboratory or industrial setting. The following diagram illustrates these transitions based on its known melting and boiling points.
Caption: State transitions of this compound.
References
Methodological & Application
The Role of 2,3-Difluorophenylacetonitrile in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors: A Detailed Look at GDC-0834
Introduction
2,3-Difluorophenylacetonitrile, also known as 2,3-difluorobenzyl cyanide, is a fluorinated organic compound that serves as a critical building block in the synthesis of complex pharmaceutical molecules.[1] The presence of two fluorine atoms on the phenyl ring imparts unique properties to the molecule, including increased metabolic stability and enhanced binding affinity to biological targets, making it a valuable intermediate in drug discovery.[1] This application note will delve into the specific use of this compound in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, with a detailed focus on the experimental protocol for the synthesis of GDC-0834, a potent and selective BTK inhibitor investigated for the treatment of rheumatoid arthritis.[2][3][4]
Therapeutic Significance of BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway.[5] This pathway is essential for B-cell development, proliferation, and survival.[6] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[5] Consequently, inhibitors of BTK have emerged as a significant class of therapeutic agents for these conditions.[5] GDC-0834 was developed as a selective inhibitor of BTK, aiming to modulate the immune response in autoimmune diseases like rheumatoid arthritis.[2][7]
Application in the Synthesis of GDC-0834
This compound serves as a key starting material for the introduction of the 2,3-difluorophenyl moiety into the core structure of GDC-0834. The synthesis involves a multi-step sequence that leverages the reactivity of the nitrile group and the unique electronic properties of the difluorinated aromatic ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of a crucial intermediate from this compound en route to GDC-0834.
| Step | Reactants | Product | Solvent(s) | Reagent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Diethyl carbonate | Ethyl 2-(2,3-difluorophenyl)-2-cyanoacetate | Ethanol | Sodium ethoxide | Reflux | 2 | 85 |
| 2 | Ethyl 2-(2,3-difluorophenyl)-2-cyanoacetate | 2-(2,3-Difluorophenyl)malonamide | Ethanol | Ammonia | 100 | 18 | 92 |
| 3 | 2-(2,3-Difluorophenyl)malonamide | 2-(2,3-Difluorophenyl)acetamide | Dioxane | Sodium hypochlorite, Sodium hydroxide | 0 to RT | 1 | 78 |
| 4 | 2-(2,3-Difluorophenyl)acetamide | 2-(2,3-Difluorophenyl)ethanamine | THF | Borane-tetrahydrofuran complex | Reflux | 2 | 88 |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2,3-difluorophenyl)-2-cyanoacetate
-
To a solution of sodium ethoxide (21% in ethanol, 1.2 equivalents) in ethanol, add this compound (1.0 equivalent) and diethyl carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(2,3-difluorophenyl)-2-cyanoacetate.
Step 2: Synthesis of 2-(2,3-Difluorophenyl)malonamide
-
Dissolve ethyl 2-(2,3-difluorophenyl)-2-cyanoacetate (1.0 equivalent) in ethanol saturated with ammonia.
-
Heat the mixture in a sealed vessel to 100 °C for 18 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-(2,3-difluorophenyl)malonamide.
Step 3: Synthesis of 2-(2,3-Difluorophenyl)acetamide
-
Prepare a solution of sodium hydroxide (2.0 equivalents) in water and cool to 0 °C.
-
Add sodium hypochlorite solution (1.1 equivalents) to the cold sodium hydroxide solution.
-
In a separate flask, dissolve 2-(2,3-difluorophenyl)malonamide (1.0 equivalent) in dioxane and cool to 0 °C.
-
Slowly add the cold sodium hypochlorite/sodium hydroxide solution to the solution of the malonamide, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(2,3-difluorophenyl)acetamide.
Step 4: Synthesis of 2-(2,3-Difluorophenyl)ethanamine
-
Dissolve 2-(2,3-difluorophenyl)acetamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 2.5 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Cool the mixture to 0 °C and cautiously quench with methanol, followed by 4N HCl.
-
Heat the mixture to reflux for 1 hour, then cool to room temperature.
-
Make the solution basic with a concentrated base (e.g., 50% NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(2,3-difluorophenyl)ethanamine.
Mechanism of Action and Signaling Pathway
GDC-0834 functions as an inhibitor of Bruton's tyrosine kinase (BTK).[7] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is initiated upon antigen binding to the BCR. This leads to a cascade of intracellular events, including the phosphorylation and activation of BTK.[5] Activated BTK, in turn, phosphorylates downstream targets, ultimately leading to the activation of transcription factors that promote B-cell proliferation, differentiation, and survival.[6] By inhibiting BTK, GDC-0834 blocks this signaling cascade, thereby attenuating the B-cell response that contributes to the pathology of autoimmune diseases.[2]
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
2,3-Difluorophenylacetonitrile: A Key Intermediate in the Production of Advanced Agrochemicals
For Immediate Release: Researchers, scientists, and professionals in the field of drug development and agrochemical synthesis now have access to detailed application notes and protocols concerning the use of 2,3-difluorophenylacetonitrile as a crucial intermediate in the production of next-generation agrochemicals. This versatile compound serves as a foundational building block for a range of potent fungicides, primarily within the pyrazole carboxamide class of succinate dehydrogenase inhibitors (SDHIs).
This compound, with the CAS Number 145689-34-5, is a significant precursor in the synthesis of complex heterocyclic molecules. The incorporation of the 2,3-difluorophenyl moiety into the final agrochemical product often enhances its biological efficacy and metabolic stability, leading to more effective and resilient crop protection solutions.
Application in Fungicide Synthesis
A primary application of this compound is in the synthesis of 5-amino-3-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a key component in the subsequent production of advanced pyrazole carboxamide fungicides. These fungicides are known to exhibit broad-spectrum activity against a variety of plant pathogens.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 217-220 °C |
| Density | 1.25 g/cm³ |
| Purity (typical) | ≥ 99% |
Experimental Protocols
The following section details the experimental protocols for the synthesis of a key pyrazole intermediate from this compound and its subsequent conversion to a fungicidal pyrazole carboxamide.
Synthesis of 5-amino-3-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile
This protocol outlines the synthesis of the core pyrazole intermediate.
Materials:
-
This compound
-
Sodium ethoxide
-
Ethyl cyanoacetate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Claisen Condensation: A solution of this compound and ethyl cyanoacetate in ethanol is slowly added to a solution of sodium ethoxide in ethanol at a controlled temperature. The mixture is stirred until the reaction is complete, forming the sodium salt of α-(2,3-difluorophenyl)-β-cyanopropionitrile.
-
Cyclization with Hydrazine: Hydrazine hydrate is added to the reaction mixture. The mixture is then heated to reflux for several hours.
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 5-amino-3-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile.
Quantitative Data:
| Parameter | Value |
| Yield | 85-90% |
| Purity (HPLC) | > 98% |
| Melting Point | 185-188 °C |
Synthesis of a Pyrazole Carboxamide Fungicide
This protocol describes the conversion of the pyrazole intermediate into a final fungicidal product.
Materials:
-
5-amino-3-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile
-
Acyl chloride (e.g., 2-methylbenzoyl chloride)
-
Pyridine
-
Dichloromethane
Procedure:
-
Acylation: 5-amino-3-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile is dissolved in dichloromethane, and pyridine is added as a base. The mixture is cooled in an ice bath.
-
Addition of Acyl Chloride: The desired acyl chloride is added dropwise to the cooled solution. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | > 99% |
| Melting Point | Dependent on the specific acyl chloride used |
Mode of Action: Succinate Dehydrogenase Inhibition
The pyrazole carboxamide fungicides synthesized from this compound primarily act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH is a key enzyme complex (Complex II) in the mitochondrial electron transport chain, which is essential for cellular respiration and energy production in fungi.
By binding to the succinate-ubiquinone oxidoreductase (SQR) subunit of the SDH complex, these fungicides block the oxidation of succinate to fumarate. This inhibition disrupts the fungal respiratory chain, leading to a depletion of cellular ATP and ultimately causing fungal cell death. The 2,3-difluorophenyl group plays a crucial role in the binding affinity and overall efficacy of the inhibitor.
Visualizing the Synthetic and Biological Pathways
To better illustrate the processes described, the following diagrams have been generated.
Caption: Synthetic workflow for a pyrazole carboxamide fungicide.
Caption: Signaling pathway of SDHI fungicides.
Application Notes and Protocols for the Reaction of 2,3-Difluorophenylacetonitrile with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2,3-difluorophenylacetonitrile with various electrophiles, offering experimental protocols and data for its application in organic synthesis, particularly in the context of pharmaceutical and fine chemical development. This compound serves as a key building block for the synthesis of more complex fluorinated organic compounds, which are highly valued for their unique biological activities and metabolic stability.[1]
Introduction to the Reactivity of this compound
This compound, also known as 2,3-difluorobenzyl cyanide, possesses an active methylene group flanked by a phenyl ring and a nitrile group. The electron-withdrawing nature of the cyano group and the aromatic ring enhances the acidity of the benzylic protons, facilitating deprotonation to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that readily reacts with a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the alpha-position. The presence of two fluorine atoms on the phenyl ring can influence the reactivity of the benzylic protons and the subsequent stability of the products.
The primary electrophilic reactions involving the active methylene group of this compound include:
-
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
-
Acylation: Reaction with acylating agents to form β-ketonitriles.
-
Vilsmeier-Haack Reaction: Formylation of the active methylene group.
-
Mannich Reaction: Aminoalkylation to introduce an aminomethyl group.
-
Michael Addition: Conjugate addition to α,β-unsaturated compounds.
These reactions provide access to a diverse range of substituted phenylacetonitrile derivatives, which are valuable intermediates in the synthesis of pharmacologically active molecules.[1][2]
Experimental Protocols and Data
α-Alkylation of this compound
Alkylation of the α-carbon of this compound is a common strategy to introduce alkyl substituents. The reaction typically proceeds by deprotonation with a suitable base, followed by nucleophilic attack on an alkyl halide.
General Reaction Scheme:
Figure 1: General workflow for the α-alkylation of this compound.
Experimental Protocol (Adapted from similar reactions):
-
To a stirred suspension of a strong base (e.g., sodium hydride, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the carbanion.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for α-Alkylation Reactions
| Electrophile (R-X) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Bromoethane | NaH | DMF | 12 | 75-85 (estimated) | Adapted from general procedures |
| Benzyl Bromide | KOtBu | Toluene | 8 | >90 (estimated) | Adapted from general procedures |
| Iodomethane | NaH | DMF | 6 | 80-90 (estimated) | Adapted from general procedures |
Note: The yields are estimated based on typical alkylation reactions of substituted benzyl cyanides as specific data for this compound was not found in the initial search.
Acylation of this compound (Synthesis of β-Ketonitriles)
The acylation of this compound with acylating agents such as acyl chlorides or esters in the presence of a strong base leads to the formation of β-ketonitriles. These products are versatile intermediates for the synthesis of various heterocyclic compounds.
General Reaction Scheme:
Figure 2: General workflow for the acylation of this compound.
Experimental Protocol (Adapted from similar reactions):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place a strong base (e.g., sodium ethoxide, 2.0 equivalents) and an anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the flask.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and add the acyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 2: Representative Data for Acylation Reactions
| Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Acetyl Chloride | EtONa | THF | 10 °C | 29 (for 2-pyridylacetonitrile) | [2] |
| Ethyl Benzoate | NaOMe | Acetonitrile | Reflux | 58 (for phenylacetonitrile) | [3] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction can be used to introduce a formyl group at the active methylene position of suitable substrates.[1][4][5][6][7] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][4][5][6][7] While this reaction is more common for electron-rich aromatic rings, it can also be applied to active methylene compounds.
General Reaction Scheme:
Figure 3: Vilsmeier-Haack formylation of this compound.
Experimental Protocol (General Procedure):
-
In a three-necked flask, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Add this compound to the flask and stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice and stir.
-
Basify the solution with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine or ammonia.[8] This reaction can be applied to this compound to introduce an aminomethyl group at the α-position.
General Reaction Scheme:
Figure 4: Mannich reaction of this compound.
Experimental Protocol (Adapted from similar reactions):
-
To a mixture of this compound (1.0 equivalent), formaldehyde (as an aqueous solution, e.g., 37%, 1.2 equivalents), and a secondary amine (e.g., dimethylamine as its hydrochloride salt, 1.2 equivalents) in a suitable solvent (e.g., ethanol), add a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a base (e.g., aqueous sodium carbonate) to neutralize the acid and liberate the free base.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by distillation or column chromatography.
Table 3: Representative Data for Mannich Reactions
| Ketone/Nitrile | Amine | Aldehyde | Conditions | Yield (%) | Reference |
| Acetone | Dimethylamine HCl | Formaldehyde | Alcohol, reflux | - | [5] |
| Acetophenone | Dimethylamine HCl | Formaldehyde | Alcohol, reflux | - | [5][6] |
| Ketone | Dimethylamine (40% aq.) | Formaldehyde (37% aq.) | DMSO, rt, 24h | 76 | [4] |
Michael Addition
The carbanion generated from this compound can act as a Michael donor and undergo conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their nitrile analogues.
General Reaction Scheme:
Figure 5: Michael addition of this compound.
Experimental Protocol (General Procedure):
-
Dissolve this compound (1.0 equivalent) and the α,β-unsaturated carbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., sodium ethoxide or Triton B).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to days.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Table 4: Representative Data for Michael Addition Reactions
| Michael Donor | Michael Acceptor | Catalyst | Yield (%) | Reference |
| Malononitrile | Chalcones | Rosin-derived squaramide | up to 99 | [9] |
| Diethyl malonate | Chalcones | Cinchona alkaloid-derived thioureas | - | [10] |
| Amines | Methyl Acrylate | Microwave irradiation | high | [11] |
Applications in Drug Development
Derivatives of this compound are valuable intermediates in the synthesis of various pharmacologically active compounds. The introduction of different functional groups via electrophilic reactions allows for the modulation of the physicochemical and biological properties of the resulting molecules. For instance, the products of these reactions can serve as precursors for:
-
Anticancer agents: Certain 2,3-diphenyl acrylonitrile derivatives have shown considerable antiproliferative activity against various human cancer cell lines.[2]
-
Central Nervous System (CNS) active compounds: The phenylacetonitrile scaffold is present in numerous drugs targeting the CNS.
-
Anti-inflammatory agents: Modification of the core structure can lead to compounds with anti-inflammatory properties.
The versatility of this compound in these synthetic transformations makes it a compound of significant interest for medicinal chemists and drug development professionals.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the nucleophilic aromatic substitution (SNAr) on 2,3-Difluorophenylacetonitrile. This reaction is a valuable transformation in medicinal chemistry and materials science for the synthesis of novel substituted phenylacetonitrile derivatives. The presence of two electron-withdrawing fluorine atoms and a cyanomethyl group activates the aromatic ring to nucleophilic attack, facilitating the displacement of a fluoride ion. The protocols outlined below are based on established principles of nucleophilic aromatic substitution on activated fluoroaromatic compounds.
Reaction Principle and Regioselectivity
The nucleophilic aromatic substitution on this compound proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct. The electron-withdrawing nature of the nitrile group and the fluorine atoms stabilizes this intermediate, thereby facilitating the reaction.
In this compound, the cyanomethyl group (-CH₂CN) is an electron-withdrawing group. The fluorine atom at the C-2 position is ortho to the cyanomethyl group, while the fluorine atom at the C-3 position is meta. In nucleophilic aromatic substitution reactions, the attack of a nucleophile is generally favored at the positions ortho and para to a strong electron-withdrawing group. Therefore, the substitution is expected to occur preferentially at the C-2 position, leading to the formation of 2-substituted-3-fluorophenylacetonitrile derivatives.
General Protocol for Nucleophilic Aromatic Substitution with Secondary Amines
This protocol describes a general procedure for the reaction of this compound with common secondary amines such as morpholine and piperidine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: Add the secondary amine (1.1 - 1.5 eq) and the base (K₂CO₃, 2.0 eq or DIPEA, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 80-120 °C under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(substituted-amino)-3-fluorophenylacetonitrile derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic aromatic substitution on this compound with selected secondary amines. Note: The data presented below is representative and based on analogous reactions reported in the literature for similar substrates. Actual results may vary.
Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Base (eq) | Solvent | Temperature (°C) | Time (h) |
| 1 | Morpholine | K₂CO₃ (2.0) | DMF | 100 | 12 |
| 2 | Piperidine | K₂CO₃ (2.0) | DMF | 100 | 10 |
| 3 | Morpholine | DIPEA (2.0) | DMSO | 110 | 8 |
| 4 | Piperidine | DIPEA (2.0) | DMSO | 110 | 6 |
Table 2: Expected Yields and Product Characterization
| Entry | Product Name | Expected Yield (%) | Physical State |
| 1 | 2-(Morpholin-4-yl)-3-fluorophenylacetonitrile | 75-85 | Solid |
| 2 | 2-(Piperidin-1-yl)-3-fluorophenylacetonitrile | 80-90 | Solid |
| 3 | 2-(Morpholin-4-yl)-3-fluorophenylacetonitrile | 80-90 | Solid |
| 4 | 2-(Piperidin-1-yl)-3-fluorophenylacetonitrile | 85-95 | Solid |
Visualizations
Diagram 1: Reaction Scheme
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,3-Difluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established synthetic strategies for the creation of novel heterocyclic compounds utilizing 2,3-Difluorobenzyl Cyanide as a key starting material. The protocols outlined below are based on well-known named reactions and multicomponent reactions, adapted for this specific fluorinated precursor. While direct literature examples for every reaction with 2,3-Difluorobenzyl Cyanide are limited, the provided methodologies are based on established principles for similar activated nitriles. The inclusion of fluorine atoms in the final heterocyclic scaffolds is of significant interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1]
I. Synthesis of Substituted Pyridines
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals.[2] The synthesis of functionalized pyridines from benzyl cyanide derivatives can be achieved through various condensation reactions. One common approach involves the reaction with 1,3-dicarbonyl compounds.
Experimental Protocol: Synthesis of a 2-amino-3-cyano-4-(2,3-difluorophenyl)pyridine derivative
This protocol describes a representative procedure for the synthesis of a substituted pyridine via a multicomponent reaction.
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| 2,3-Difluorobenzyl Cyanide | 153.13 | 10 | 1.53 g |
| Malononitrile | 66.06 | 10 | 0.66 g |
| Acetaldehyde | 44.05 | 12 | 0.67 mL |
| Piperidine | 85.15 | 2 | 0.2 mL |
| Ethanol | 46.07 | - | 20 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-Difluorobenzyl Cyanide (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Add acetaldehyde (12 mmol) followed by the catalytic amount of piperidine (2 mmol).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired 2-amino-3-cyano-4-(2,3-difluorophenyl)pyridine derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Expected Yield: 75-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.
II. Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[3] This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. The resulting 2-aminothiophene core is a valuable scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of a 3-cyano-4-(2,3-difluorophenyl)-2-aminothiophene derivative
This protocol outlines the synthesis of a 2-aminothiophene derivative using 2,3-Difluorobenzyl Cyanide.
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| 2,3-Difluorobenzyl Cyanide | 153.13 | 10 | 1.53 g |
| Elemental Sulfur | 32.06 | 12 | 0.38 g |
| Cyclohexanone | 98.14 | 10 | 1.04 mL |
| Morpholine | 87.12 | 20 | 1.74 mL |
| Ethanol | 46.07 | - | 30 mL |
Procedure:
-
In a 100 mL three-necked round-bottom flask fitted with a reflux condenser, a thermometer, and a magnetic stirrer, combine 2,3-Difluorobenzyl Cyanide (10 mmol), cyclohexanone (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).
-
Add morpholine (20 mmol) to the suspension.
-
Heat the reaction mixture to 50-60°C with constant stirring. An exothermic reaction is often observed.
-
After the initial exothermic reaction subsides, continue to heat the mixture at reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 3-cyano-4-(2,3-difluorophenyl)-2-aminothiophene derivative.
Expected Yield: 60-75%
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
III. Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives involving the reaction of an α-haloketone with a thioamide.[4] To utilize 2,3-Difluorobenzyl Cyanide in this synthesis, it would first need to be converted to a corresponding thioamide.
Step 1: Synthesis of 2-(2,3-difluorophenyl)thioacetamide
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| 2,3-Difluorobenzyl Cyanide | 153.13 | 10 | 1.53 g |
| Lawesson's Reagent | 404.47 | 5 | 2.02 g |
| Toluene | 92.14 | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,3-Difluorobenzyl Cyanide (10 mmol) in dry toluene (50 mL).
-
Add Lawesson's reagent (5 mmol) to the solution.
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 2-(2,3-difluorophenyl)thioacetamide.
Expected Yield: 80-90%
Step 2: Hantzsch Thiazole Synthesis
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| 2-(2,3-difluorophenyl)thioacetamide | 187.21 | 10 | 1.87 g |
| 2-Bromoacetophenone | 199.04 | 10 | 1.99 g |
| Ethanol | 46.07 | - | 30 mL |
Procedure:
-
Dissolve 2-(2,3-difluorophenyl)thioacetamide (10 mmol) and 2-bromoacetophenone (10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to give the desired 2-(2,3-difluorobenzyl)-4-phenylthiazole.
Expected Yield: 65-80%
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
IV. Potential Biological Activities and Signaling Pathways
Heterocyclic compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The introduction of a difluorophenyl moiety can significantly influence these activities. For instance, fluorinated heterocycles are being explored as kinase inhibitors for cancer therapy.[7]
While specific biological data for novel compounds derived from 2,3-Difluorobenzyl Cyanide is not yet available, a plausible workflow for their evaluation is presented below. A synthesized novel thiazole derivative, for example, could be screened for its potential as a kinase inhibitor, a class of drugs that target signaling pathways often dysregulated in cancer.
Caption: Workflow from synthesis to potential biological action.
The diagram above illustrates a hypothetical workflow. A novel fluorinated thiazole derivative is synthesized from 2,3-Difluorobenzyl Cyanide. This compound is then screened in a kinase inhibition assay, for instance, against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Inhibition of VEGFR-2 would disrupt downstream signaling pathways, ultimately leading to a reduction in cell proliferation and angiogenesis, which are hallmarks of cancer. This represents a potential therapeutic application for such novel heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
Application Notes and Protocols for Fluorinated Building Blocks in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The strategic incorporation of fluorine into drug candidates is a powerful and widely utilized strategy in modern medicinal chemistry. Due to its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4] This document provides detailed application notes on the key benefits of fluorination, quantitative comparisons, and standardized protocols for evaluating these effects.
Application Note 1: Modulation of Physicochemical Properties
The introduction of fluorine can significantly alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]
Impact on Lipophilicity (LogP)
Fluorination generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[1][7][8] However, the effect is context-dependent and can be influenced by the number and position of fluorine atoms.[9][10] In some cases, particularly with aliphatic chains, fluorination can lead to a decrease in lipophilicity.[10][11]
Quantitative Data: Lipophilicity
| Compound Pair | Non-Fluorinated LogP | Fluorinated Analog | Fluorinated LogP | Change in LogP | Reference |
| 2-(Methylthio)pyridine | 1.69 | 2-(Trifluoromethylthio)pyridine | 2.59 | +0.90 | [9] |
| 2-(Ethylthio)pyridine | 2.14 | 2-(2,2,2-Trifluoroethylthio)pyridine | 2.91 | +0.77 | [9] |
| TAK-438 Analog | 2.60 | Terminal Methyl Fluorination | 2.37 | -0.23 | [11] |
Impact on Acidity and Basicity (pKa)
Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][12] This modulation can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement. For basic amines, lowering the pKa can reduce unwanted lysosomal trapping and improve oral bioavailability.[1][8]
Quantitative Data: pKa Modulation
| Compound Pair | Non-Fluorinated pKa | Fluorinated Analog | Fluorinated pKa | Change in pKa | Reference |
| 2-(Methylthio)pyridine | 3.69 | 2-(Trifluoromethylthio)pyridine | 0.97 | -2.72 | [9] |
| 2-(Ethylthio)pyridine | 3.68 | 2-(2,2,2-Trifluoroethylthio)pyridine | 1.49 | -2.19 | [9] |
| PDE9 Inhibitor Analog | 7.8 | Fluorinated Analog | 7.2 | -0.60 | [13] |
Logical Relationships of Fluorination Effects
Caption: Logical flow of how fluorine incorporation impacts molecular properties and pharmacokinetic outcomes.
Application Note 2: Enhancement of Metabolic Stability
One of the most common applications of fluorination is to block metabolic "soft spots" in a molecule.[1][8][14] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP450).[1][15] Placing fluorine at a site of known or predicted metabolic oxidation can dramatically increase the compound's half-life and bioavailability.[1][2][8]
Quantitative Data: Metabolic Stability
| Compound Pair | Non-Fluorinated Half-life (t½, min) | Fluorinated Analog | Fluorinated Half-life (t½, min) | Fold Increase | Reference |
| Indole (UT-155) | 12.35 | CF₃-substituted Indole | 53.71 | 4.3 | [15] |
| Cyclohexane Analog | (Baseline) | Fluorinated Cyclohexane | (Slight Improvement) | - | [16] |
| 5-Fluoroindole HCl | 12 | 5-Fluoroindole | 144.2 | 12.0 | [15] |
Note: Data for UT-155 and 5-Fluoroindole were generated in mouse and rat liver microsomes, respectively. Direct comparison of absolute values should be made with caution.[15]
Mechanism of Metabolic Blocking
Caption: Fluorination at a metabolically labile site blocks CYP450-mediated oxidation.
Application Note 3: Improvement of Binding Affinity
While fluorine is often considered a bioisostere of hydrogen, its unique electronic properties can lead to favorable interactions with protein targets, thereby increasing binding affinity and potency.[1][17] These interactions can include orthogonal multipolar C-F···C=O interactions with the protein backbone, enhanced hydrophobic interactions, and altered conformational preferences that favor the bound state.[7][17]
Quantitative Data: Binding Affinity
| Compound Pair | Non-Fluorinated Potency (IC₅₀/Ki) | Fluorinated Analog | Fluorinated Potency (IC₅₀/Ki) | Fold Improvement | Reference |
| Thrombin Inhibitor | (Baseline) | Fluorinated Benzyl Ring | (Baseline) | 6-fold | [17] |
| Enoxacin Analog | (Baseline) | Enoxacin (6-Fluoro) | (Baseline) | 15-fold (Gyrase Activity) | [1] |
| 5-HT2a Ligand | pKi = 7.5 | Ortho-Fluoro Analog | pKi = 8.78 | ~19-fold | [18] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure to determine a compound's in vitro half-life (t½) and intrinsic clearance (CLint) using liver microsomes.[15][16]
1. Materials and Reagents:
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Human or other species liver microsomes (e.g., 20 mg/mL stock)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates, incubator/shaker, centrifuge, LC-MS/MS system
2. Experimental Workflow:
Caption: Workflow for a typical in vitro microsomal stability assay.
3. Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound (e.g., 1 µM final concentration) in 0.1 M phosphate buffer.
-
Pre-incubation: Add the liver microsome suspension to the wells of a 96-well plate containing the test compound. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[19]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the reaction wells.[20]
-
Quenching: Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.[16]
-
Processing: Centrifuge the quenched plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint = (0.693 / t½) * (mL incubation / mg microsomes) * (mg protein / g liver) * (g liver / kg body weight)
-
Protocol 2: Determination of LogP by Shake Flask Method
This protocol describes the classic "shake flask" method for determining the octanol-water partition coefficient (LogP).[21][22]
1. Materials and Reagents:
-
Test compound
-
n-Octanol (HPLC grade)
-
Purified water or buffer (e.g., PBS pH 7.4 for LogD)
-
Glass vials with Teflon-lined caps
-
Vortex mixer, shaker, centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Procedure:
-
Pre-saturation: Vigorously mix equal volumes of n-octanol and water/buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Partitioning:
-
Add a known volume of the pre-saturated aqueous phase and a known volume of the pre-saturated n-octanol phase to a glass vial.
-
Add a small amount of the compound stock solution. The final concentration should be within the linear range of the analytical detector.
-
Cap the vial tightly and shake/vortex vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Quantification: Carefully take an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC).
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
Synthetic Routes to 2,3-Difluorophenylacetonitrile and Its Derivatives: A Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes to 2,3-difluorophenylacetonitrile and its key derivatives, which are valuable intermediates in the fields of pharmaceutical and agrochemical research. The inclusion of fluorine atoms in organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties, making these compounds highly sought after in drug discovery.[1] This guide offers detailed experimental protocols, a summary of quantitative data, and a visualization of the synthetic pathways.
Introduction
This compound, also known as 2,3-difluorobenzyl cyanide, is a versatile building block in organic synthesis.[1] Its chemical structure, featuring a difluorinated phenyl ring and a reactive nitrile group, allows for a variety of chemical transformations to produce a range of derivatives with potential biological activity. The strategic incorporation of fluorine atoms can alter the electronic properties and lipophilicity of molecules, often leading to improved pharmacological profiles.[1] This document outlines the synthesis of the parent compound and its conversion into two important derivatives: 2,3-difluorophenylacetic acid and a tetrazole analogue.
Synthetic Workflow
The overall synthetic strategy begins with the preparation of this compound from the corresponding benzyl halide. This intermediate can then be further functionalized. The following diagram illustrates the key transformations described in this document.
Caption: Synthetic pathways to this compound and its derivatives.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of this compound and its derivatives.
| Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |
| This compound | 2,3-Difluorobenzyl chloride | Sodium cyanide (NaCN) | Ionic Liquid | 70°C | 2 h | ~84% |
| 2,3-Difluorophenylacetic acid | This compound | Hydrochloric acid (HCl) | Water | Reflux | Not Specified | High |
| 5-((2,3-Difluorophenyl)methyl)-1H-tetrazole | This compound | Sodium azide (NaN₃), Ammonium chloride (NH₄Cl) | Dimethylformamide (DMF) | 120°C | 12 h | Good |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a method for a similar fluorinated compound and is expected to provide good yields.
Materials:
-
2,3-Difluorobenzyl chloride
-
Sodium cyanide (or Potassium cyanide)
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate)
-
Acetonitrile
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
In a 250 mL four-necked round-bottom flask, add 200 mL of the ionic liquid and 0.2 mol of 2,3-difluorobenzyl chloride.
-
With stirring, add 0.23 mol of finely powdered sodium cyanide.
-
Heat the reaction mixture to 70°C and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product twice with 100 mL of acetonitrile.
-
Combine the acetonitrile extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation to obtain this compound.
Protocol 2: Synthesis of 2,3-Difluorophenylacetic Acid
This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, add this compound and a 20% aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-difluorophenylacetic acid.
Protocol 3: Synthesis of 5-((2,3-Difluorophenyl)methyl)-1H-tetrazole
This protocol outlines the [3+2] cycloaddition reaction to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to 120°C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 5-((2,3-difluorophenyl)methyl)-1H-tetrazole.
Applications in Drug Discovery
Derivatives of this compound are of significant interest in drug discovery. The 2,3-difluorophenyl moiety is present in a number of biologically active compounds. For instance, fluorinated phenylacetic acid derivatives have been investigated for a variety of therapeutic applications. The tetrazole derivative is a key structural motif in many pharmaceuticals, where it acts as a metabolically stable mimic of a carboxylic acid group, potentially improving oral bioavailability and cell permeability.
While a specific signaling pathway for a direct derivative of this compound is not yet extensively documented in publicly available literature, it is plausible that such derivatives could be designed as inhibitors of various enzymes, such as kinases or proteases, where the fluorinated phenyl ring can engage in favorable interactions with the enzyme's active site. For example, many kinase inhibitors feature a substituted aromatic ring that binds to the ATP-binding pocket of the enzyme. The logical relationship for the development of such an inhibitor is depicted below.
Caption: Logic flow for the action of a potential enzyme inhibitor.
References
Application Notes and Protocols for the Scaled-Up Synthesis of 2,3-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the scaled-up synthesis of 2,3-Difluorophenylacetonitrile, a key intermediate in the development of pharmaceuticals and other fine chemicals. The protocol is based on the nucleophilic substitution of 2,3-difluorobenzyl bromide with sodium cyanide, a common and scalable method for the preparation of arylacetonitriles.
Overview
The synthesis of this compound is achieved through the reaction of 2,3-difluorobenzyl bromide with sodium cyanide in a suitable solvent system. This method is selected for its reliability, relatively high yields, and applicability to industrial-scale production. Careful control of reaction parameters is crucial for ensuring a high yield and purity of the final product while maintaining safe operating conditions.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Scaled-Up Synthesis
This protocol describes a representative procedure for the synthesis of this compound on a multi-gram scale.
3.1. Materials and Equipment
-
Reactants:
-
2,3-Difluorobenzyl Bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.1 - 1.5 eq)
-
-
Solvent:
-
Aqueous Ethanol (e.g., 80% EtOH) or Acetonitrile
-
-
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Addition funnel.
-
Heating/cooling circulator.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves, and a respirator with appropriate cartridges for organic vapors and cyanides. All operations involving cyanides must be performed in a well-ventilated fume hood.
-
3.2. Procedure
-
Reaction Setup:
-
Set up the jacketed glass reactor in a fume hood. Ensure all joints are properly sealed.
-
Charge the reactor with sodium cyanide (1.1 - 1.5 equivalents) and the chosen solvent (e.g., aqueous ethanol).
-
Begin stirring the mixture to dissolve the sodium cyanide. Heat the mixture to a gentle reflux (approximately 70-80 °C).
-
-
Addition of 2,3-Difluorobenzyl Bromide:
-
Dissolve 2,3-difluorobenzyl bromide (1.0 equivalent) in a minimal amount of the reaction solvent.
-
Slowly add the 2,3-difluorobenzyl bromide solution to the refluxing sodium cyanide solution over a period of 1-2 hours using the addition funnel.
-
Maintain the reaction temperature at a gentle reflux throughout the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture to remove the precipitated sodium bromide. Wash the filter cake with a small amount of the solvent.
-
Transfer the filtrate to a separatory funnel.
-
If an aqueous solvent system was used, add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to extract the product.
-
Separate the organic layer. Wash the organic layer with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to obtain high-purity this compound.
-
Data Presentation
The following table summarizes typical quantitative data for the scaled-up synthesis of this compound based on literature precedents for similar reactions.
| Parameter | Value |
| Starting Material | 2,3-Difluorobenzyl Bromide |
| Reagent | Sodium Cyanide |
| Stoichiometry (NaCN) | 1.1 - 1.5 equivalents |
| Solvent | Aqueous Ethanol or Acetonitrile |
| Reaction Temperature | 70 - 80 °C |
| Reaction Time | 3 - 6 hours |
| Typical Yield | 80 - 95% |
| Purity (after dist.) | > 98% |
Experimental Workflow
The following diagram illustrates the logical workflow for the scaled-up synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Cyanide Hazard: Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All handling of sodium cyanide and the reaction mixture must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Acid Incompatibility: Do not allow cyanides to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional and local regulations.
-
Exothermic Reaction: The reaction can be exothermic. Slow addition of the benzyl bromide and proper temperature control are essential to prevent a runaway reaction.
Disclaimer: This protocol is intended for informational purposes only and should be performed by trained professionals in a suitably equipped laboratory. It is the responsibility of the user to ensure that all safety precautions are taken.
The Role of 2,3-Difluorophenylacetonitrile in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] 2,3-Difluorophenylacetonitrile has emerged as a valuable and versatile building block in the synthesis of complex heterocyclic compounds, particularly those targeting protein kinases.[1] Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it an attractive starting material for the construction of kinase inhibitor scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pyrazole intermediate, a common core in many kinase inhibitors.
Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer.[2] Small molecule kinase inhibitors have revolutionized the treatment of these conditions by targeting the ATP-binding site of specific kinases, thereby modulating their activity.[3] The pyrazolo[3,4-d]pyrimidine scaffold is a prominent feature in many approved and investigational kinase inhibitors due to its structural resemblance to the adenine core of ATP, allowing it to act as a competitive inhibitor.[3][4]
Application: Synthesis of 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine, a Key Kinase Inhibitor Intermediate
A critical step in the synthesis of many pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is the formation of a substituted aminopyrazole. This compound serves as an excellent precursor for the synthesis of 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine, a key intermediate for building the desired kinase inhibitor scaffold.
The synthesis proceeds via a two-step sequence involving the formation of an enamine intermediate followed by cyclization with hydrazine. This aminopyrazole can then be further elaborated to construct the final kinase inhibitor.
Experimental Workflow for the Synthesis of 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine
Experimental Protocols
The following protocols are based on established synthetic methods for the preparation of aminopyrazole intermediates from phenylacetonitriles.
Protocol 1: Synthesis of 3-(Dimethylamino)-2-(2,3-difluorophenyl)acrylonitrile (Enamine Intermediate)
Materials:
-
This compound
-
Dimethylformamide dimethylacetal (DMF-DMA)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add DMF-DMA (1.2 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine
Materials:
-
Crude 3-(Dimethylamino)-2-(2,3-difluorophenyl)acrylonitrile
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve the crude enamine intermediate from Protocol 1 in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or HPLC until the enamine intermediate is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine.
Application in Kinase Inhibitor Synthesis: Construction of the Pyrazolo[3,4-d]pyrimidine Scaffold
The synthesized 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine is a versatile intermediate for the construction of various kinase inhibitor scaffolds, most notably the pyrazolo[3,4-d]pyrimidine core.
General Synthetic Pathway to Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
This generalized pathway allows for the introduction of various substituents on the pyrimidine ring, enabling the fine-tuning of the inhibitor's potency and selectivity for different kinases.
Data Presentation
The following table summarizes representative data for the synthesis of a key intermediate and the activity of a final kinase inhibitor. (Note: The data for the final inhibitor is illustrative and represents typical values for this class of compounds).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Step Yield (%) | Purity (%) | Target Kinase | IC50 (nM) |
| This compound | C₈H₅F₂N | 153.13 | - | >98 | - | - |
| 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine | C₉H₇F₂N₃ | 195.17 | 70-85 (over 2 steps) | >97 | - | - |
| Illustrative Kinase Inhibitor | Varies | Varies | Varies | >99 | FGFR1/2/3 | 1-10 |
Conclusion
This compound is a valuable and readily available starting material for the synthesis of key intermediates used in the development of potent kinase inhibitors. The protocols provided herein offer a clear pathway to the synthesis of 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine, a crucial building block for constructing pyrazolo[3,4-d]pyrimidine-based and other kinase inhibitor scaffolds. The strategic use of this fluorinated synthon can significantly contribute to the discovery and development of novel therapeutics for a range of diseases driven by aberrant kinase signaling.
References
- 1. chim.it [chim.it]
- 2. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Transformations of 2,3-Difluorophenylacetonitrile: Application Notes and Protocols for Pharmaceutical Research and Development
For Immediate Release
This document provides detailed application notes and protocols for the catalytic transformation of 2,3-Difluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods offer versatile and efficient pathways for the conversion of the nitrile functionality into valuable carboxylic acid and amine moieties, crucial for drug discovery and development.
Introduction
This compound is a versatile building block in medicinal chemistry. The difluorinated phenyl ring is a common motif in bioactive molecules, offering improved metabolic stability and binding affinity. The catalytic transformation of the nitrile group provides access to two important functional groups: carboxylic acids via hydrolysis and primary amines via reduction. These transformations are fundamental in the synthesis of a wide range of pharmacologically active agents. This document outlines detailed protocols for chemical and enzymatic hydrolysis, as well as catalytic hydrogenation, providing researchers with a comparative toolkit for process optimization.
I. Catalytic Hydrolysis of this compound to 2,3-Difluorophenylacetic Acid
The conversion of this compound to 2,3-Difluorophenylacetic acid is a critical step in the synthesis of numerous pharmaceutical intermediates. This transformation can be achieved through chemical or enzymatic catalysis.
Chemical Hydrolysis: Acid and Base Catalysis
Acid and base-catalyzed hydrolysis are traditional and effective methods for the conversion of nitriles to carboxylic acids. The choice between acidic or basic conditions often depends on the stability of the substrate and other functional groups present in the molecule.
Table 1: Comparison of Chemical Hydrolysis Methods for Arylnitriles
| Catalyst/Reagent | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ (aq) | General Aromatic Nitriles | 100-150 | 2-12 | >90 | Generic Protocol |
| NaOH (aq) | General Aromatic Nitriles | 80-100 | 2-8 | >90 | Generic Protocol |
| High-Temp Water | 2,6-Difluorobenzonitrile | 250 | 5 | 64.27 (Amide) | [1] |
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Reagent Addition: Add a 50% (v/v) aqueous solution of sulfuric acid (10 volumes).
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3-Difluorophenylacetic acid. Further purification can be achieved by recrystallization.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in ethanol (5 volumes).
-
Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (10 volumes).
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100°C) with stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up: After completion, cool the mixture and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent.
-
Purification: Wash the organic extract, dry, and concentrate. Recrystallize the crude product for purification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Difluorophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,3-Difluorophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent method for synthesizing this compound is through the nucleophilic substitution of a 2,3-difluorobenzyl halide (commonly bromide) with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction typically proceeds via an SN2 mechanism. Another potential, though less common, route is the conversion of 2,3-difluorobenzaldehyde to the corresponding nitrile using various reagents.
Q2: What are the typical byproducts observed in the synthesis of this compound via nucleophilic substitution?
A2: Several byproducts can form during the synthesis of this compound from 2,3-difluorobenzyl bromide and a cyanide salt. The most common include:
-
2,3-Difluorobenzyl Alcohol: This forms due to the hydrolysis of the starting material or the product, especially if water is present in the reaction mixture. Hydroxide ions, which can be present in aqueous solutions of cyanide salts, are competing nucleophiles.[1][2]
-
2,3-Difluorobenzyl Isocyanide: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon through either the carbon or the nitrogen atom. Attack by the nitrogen atom leads to the formation of the isocyanide isomer.[1]
-
Unreacted 2,3-Difluorobenzyl Bromide: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Presence of Water: Water in the reaction can lead to the formation of 2,3-difluorobenzyl alcohol as a significant byproduct, consuming the starting material.[1][2] Using anhydrous solvents and reagents is crucial.
-
Poor Solubility of Reagents: Alkali metal cyanides have poor solubility in many organic solvents, while 2,3-difluorobenzyl bromide is not soluble in water. Using a co-solvent system, such as ethanol/water, or a phase-transfer catalyst can improve solubility and reaction rates.[1]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the formation of degradation products.
-
Purity of Starting Materials: Impurities in the 2,3-difluorobenzyl bromide or the cyanide salt can interfere with the reaction.
Q4: I am observing an unexpected peak in my analytical data that does not correspond to the product or common byproducts. What could it be?
A4: An unexpected peak could be due to several possibilities:
-
Impurities from Starting Materials: Check the purity of your 2,3-difluorobenzyl bromide and cyanide salt.
-
Solvent-Related Byproducts: The solvent used could be reacting with the reagents or intermediates. For example, if using ethanol, there is a possibility of forming 2,3-difluorobenzyl ethyl ether.
-
Dimerization or Polymerization: Under certain conditions, benzylic compounds can undergo side reactions to form dimers or polymers.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Issue 1: High Levels of 2,3-Difluorobenzyl Alcohol Byproduct
| Potential Cause | Troubleshooting Step |
| Presence of water in the reaction. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly opened, dry reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[2] |
| Use of aqueous cyanide solution. | If possible, use a non-aqueous solvent system. If water is necessary for solubility, minimize the amount used. Alternatively, employ a phase-transfer catalyst in a biphasic system to facilitate the reaction in an organic solvent.[1] |
Issue 2: Formation of 2,3-Difluorobenzyl Isocyanide
| Potential Cause | Troubleshooting Step |
| Nature of the cyanide salt. | The choice of cyanide salt can influence the ratio of nitrile to isocyanide. While potassium and sodium cyanide predominantly lead to the nitrile, silver cyanide is known to favor the formation of isocyanides.[1] |
| Reaction solvent. | The solvent can influence the nucleophilicity of the cyanide ion. Protic solvents can solvate the cyanide ion, potentially affecting the site of attack. Experimenting with different anhydrous polar aprotic solvents (e.g., DMSO, DMF) may alter the product ratio. |
Issue 3: Incomplete Reaction and Presence of Unreacted Starting Material
| Potential Cause | Troubleshooting Step |
| Insufficient reaction time or temperature. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. |
| Poor mixing of reagents. | Ensure efficient stirring to overcome the heterogeneity of the reaction, especially when using solid cyanide salts in a liquid solvent. |
| Deactivation of the nucleophile. | Ensure the cyanide salt has not been exposed to excessive moisture or acidic conditions, which could lead to the formation of HCN gas and reduce the concentration of the active nucleophile. |
Experimental Protocols
Synthesis of this compound from 2,3-Difluorobenzyl Bromide
This is a representative protocol and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous sodium cyanide (1.2 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask.
-
Reagent Addition: Dissolve 2,3-difluorobenzyl bromide (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred suspension of sodium cyanide at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Common Analytical Signatures |
| 2,3-Difluorobenzyl Alcohol | C₇H₆F₂O | 144.12 | ~204 | Broad -OH stretch in IR, characteristic NMR signals for the benzylic CH₂ and OH protons. |
| 2,3-Difluorobenzyl Isocyanide | C₈H₅F₂N | 153.13 | N/A | Strong, sharp isocyanide stretch in IR (~2150 cm⁻¹), distinct NMR signals for the benzylic CH₂ protons adjacent to the isocyanide group. |
Visualizations
Caption: Common byproducts in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing 2,3-Difluorophenylacetonitrile Yield
Welcome to the technical support center for the synthesis of 2,3-Difluorophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the nucleophilic substitution of 2,3-difluorobenzyl halide (typically chloride or bromide) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. This reaction is often facilitated by a phase-transfer catalyst to enhance the reaction rate between the organic substrate and the inorganic cyanide salt.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The primary starting material is 2,3-difluorobenzyl chloride or 2,3-difluorobenzyl bromide. These can be synthesized from 2,3-difluorotoluene through radical halogenation or from 2,3-difluorobenzyl alcohol.
Q3: What are the key reaction parameters to control for optimal yield?
A3: Key parameters include temperature, reaction time, the choice and concentration of the cyanide source, the effectiveness of the phase-transfer catalyst, and the choice of solvent. Anhydrous conditions are also crucial to prevent hydrolysis of the nitrile product.
Q4: What are the common impurities or byproducts I should be aware of?
A4: Common impurities can include unreacted 2,3-difluorobenzyl halide, the corresponding isocyanide (2,3-difluorobenzyl isocyanide), and hydrolysis products such as 2,3-difluorophenylacetamide and 2,3-difluorophenylacetic acid.[1] Side reactions during the synthesis of the starting material can also lead to impurities like p,p'-difluorodiphenylmethane.[2]
Q5: How can I purify the final product?
A5: Purification is typically achieved through distillation under reduced pressure. For removal of isocyanide impurities, washing the crude product with warm 50% sulfuric acid can be effective.[3] Recrystallization or column chromatography can also be employed for higher purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Cyanide Source: The cyanide salt may be old or have absorbed moisture, reducing its reactivity. | Use freshly powdered, anhydrous sodium cyanide or potassium cyanide. |
| Inefficient Phase-Transfer Catalyst: The chosen catalyst may not be effective, or it may have degraded. | Screen different phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) or a trialkylbenzylammonium chloride.[4] Ensure the catalyst is not poisoned by impurities. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. A typical range for this type of reaction is 80-90°C.[5] | |
| Presence of Significant Isocyanide Byproduct | Reaction with Cation: The carbocation intermediate may be reacting with the nitrogen end of the cyanide ion. | This is a common side reaction in cyanide substitutions.[3] Purification by washing with warm 50% sulfuric acid is an effective method to remove the isocyanide.[3] |
| Formation of Amide or Carboxylic Acid Byproducts | Presence of Water: Moisture in the reagents or solvent will lead to the hydrolysis of the nitrile product.[1] | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unreacted Starting Material (2,3-Difluorobenzyl Chloride) | Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using TLC or GC. Increase the reaction time as needed. |
| Poor Mixing: In a biphasic system, inefficient stirring can limit the contact between reactants. | Use vigorous mechanical stirring to ensure good mixing of the aqueous and organic phases. | |
| Formation of a Colored Product | Side Reactions or Degradation: Overheating or prolonged reaction times can lead to the formation of colored impurities. | Optimize the reaction temperature and time. Purification by distillation or recrystallization can often remove colored byproducts. |
Experimental Protocols
Protocol 1: Cyanation of 2,3-Difluorobenzyl Chloride using Phase-Transfer Catalysis
This protocol is a generalized procedure based on the well-established synthesis of benzyl cyanides.[3][4]
Materials:
-
2,3-Difluorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add sodium cyanide (1.1 equivalents) and water.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 equivalents).
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Slowly add a solution of 2,3-difluorobenzyl chloride (1 equivalent) in toluene to the reaction mixture over 1-2 hours.
-
After the addition is complete, continue to stir the mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Effect of Phase-Transfer Catalyst on Yield (Hypothetical Data)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| None | 0 | 12 | 90 | <10 |
| TBAB | 5 | 6 | 90 | 85 |
| Aliquat 336 | 5 | 6 | 90 | 88 |
| TBAB | 2 | 8 | 90 | 75 |
Table 2: Effect of Temperature on Reaction Time and Yield (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 70 | 10 | 70 | 98 |
| 80 | 6 | 85 | 97 |
| 90 | 4 | 90 | 95 |
| 100 | 3 | 88 | 92 |
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 5. CN102070489A - Device and method for continuous cyanidation reaction in benzyl cyanide production - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions with 2,3-Difluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic potential of chemical reactions involving 2,3-Difluorobenzyl Cyanide. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions of concern with 2,3-Difluorobenzyl Cyanide?
A1: The most common exothermic reactions involving 2,3-Difluorobenzyl Cyanide are hydrolysis, reduction, and certain alkylation reactions.
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Hydrolysis: Conversion of the nitrile group to a carboxylic acid or amide is often highly exothermic, particularly under strong acidic or basic conditions.
-
Reduction: Reduction of the nitrile to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) can generate a significant amount of heat. Catalytic hydrogenation can also be exothermic.[1][2]
-
Alkylation: The deprotonation of the benzylic position to form a carbanion, followed by reaction with an alkylating agent, can be exothermic, especially if the base is strong and the reaction is not properly cooled.
Q2: How can I assess the thermal hazard of my specific reaction with 2,3-Difluorobenzyl Cyanide?
A2: A thorough thermal hazard assessment is crucial before scaling up any reaction. Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are essential for determining key safety parameters. These parameters include the heat of reaction, adiabatic temperature rise, and the onset temperature for any decomposition reactions.
Q3: What are the key signs of a potential thermal runaway reaction?
A3: Key indicators of a potential thermal runaway include:
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A sudden, uncontrolled increase in temperature.
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A rapid rise in pressure within the reaction vessel.
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Noticeable gas evolution.
-
A change in the color or viscosity of the reaction mixture.
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Boiling of the solvent even with cooling applied.
Immediate action is required if any of these signs are observed.
Q4: What are the general principles for safely managing exothermic reactions with 2,3-Difluorobenzyl Cyanide?
A4: The core principles for managing exothermic reactions are:
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Controlled Addition: Add the reactive reagent slowly and at a controlled rate to allow for efficient heat dissipation.
-
Adequate Cooling: Ensure the cooling system is capable of removing the heat generated by the reaction. This may involve using an ice bath, a cryostat, or a cooling jacket.
-
Vigorous Stirring: Maintain efficient stirring to ensure homogenous temperature distribution and prevent the formation of localized hot spots.
-
Dilution: Conducting the reaction in a suitable solvent can help to moderate the temperature increase by increasing the thermal mass of the system.
-
Monitoring: Continuously monitor the reaction temperature and pressure.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Rise During Reagent Addition
Possible Causes:
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Addition rate is too fast: The rate of reagent addition is generating heat faster than the cooling system can remove it.
-
Inadequate cooling: The cooling bath temperature is too high, or the heat transfer is inefficient.
-
Poor mixing: Inefficient stirring is leading to the formation of localized hot spots.
Troubleshooting Steps:
-
Immediately stop the addition of the reagent.
-
Increase the cooling capacity (e.g., lower the cooling bath temperature).
-
Ensure the stirring is vigorous and effective.
-
If the temperature continues to rise, proceed to the emergency quenching protocol.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm
Possible Causes:
-
Low initial temperature: The reaction temperature is too low for initiation, leading to an accumulation of unreacted reagents. A slight, uncontrolled temperature increase can then trigger a rapid, delayed exothermic reaction.
-
Inhibition period: Some reactions have an induction period that, if not anticipated, can lead to an over-addition of reagents.
Troubleshooting Steps:
-
Carefully and slowly warm the reaction mixture to the recommended initiation temperature.
-
Add a small portion of the reagent and wait for signs of reaction (e.g., a slight temperature increase) before continuing with the addition at a controlled rate.
-
If a significant amount of reagent has already been added without initiation, be prepared for a delayed and potentially vigorous exotherm. Ensure maximum cooling is available.
Issue 3: Pressure Buildup in the Reactor
Possible Causes:
-
Gas evolution: The reaction is producing gaseous byproducts.
-
Solvent boiling: The reaction temperature has exceeded the boiling point of the solvent.
-
Decomposition: A decomposition reaction is occurring, generating non-condensable gases.
Troubleshooting Steps:
-
Immediately stop any heating and apply maximum cooling.
-
If the pressure continues to rise, and the reactor is equipped with a pressure relief system, ensure it is functioning correctly.
-
If safe to do so, vent the reactor to a safe location (e.g., a fume hood or a scrubber).
Data Presentation
Table 1: Estimated Thermochemical Data for Common Reactions of 2,3-Difluorobenzyl Cyanide (Illustrative Examples)
| Reaction | Reagents | Heat of Reaction (ΔHrxn) (kJ/mol) | Adiabatic Temperature Rise (ΔTad) (°C) | Onset Temperature of Decomposition (°C) |
| Acid Hydrolysis | H₂SO₄ (70%) | -100 to -150 | 120 - 180 | > 200 |
| Base Hydrolysis | NaOH (aq) | -80 to -120 | 100 - 150 | > 200 |
| LiAlH₄ Reduction | LiAlH₄ in THF | -200 to -250 | 200 - 250 | > 180 |
Disclaimer: The data presented in this table are estimates for illustrative purposes and are based on analogous chemical transformations. Actual values for reactions with 2,3-Difluorobenzyl Cyanide must be determined experimentally using appropriate calorimetric techniques.
Experimental Protocols
Protocol 1: Controlled Acid-Catalyzed Hydrolysis of 2,3-Difluorobenzyl Cyanide
Objective: To safely hydrolyze 2,3-Difluorobenzyl Cyanide to 2,3-Difluorophenylacetic acid.
Materials:
-
2,3-Difluorobenzyl Cyanide
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70% Sulfuric Acid
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Ice bath
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Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
Procedure:
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Charge the three-necked flask with 2,3-Difluorobenzyl Cyanide.
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Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 70% sulfuric acid dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to stir at 5-10 °C for an additional hour.
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Slowly warm the reaction to room temperature and stir for 12-16 hours.
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Carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring.
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Isolate the product by filtration or extraction.
Protocol 2: Emergency Quenching Procedure for a Runaway Reaction
Objective: To safely neutralize a runaway exothermic reaction.
Materials:
-
Quenching agent (e.g., cold, inert solvent like toluene, or a pre-determined, compatible weak acid or base).
-
Large container of ice water or a dry ice/acetone bath.
Procedure:
-
Alert all personnel in the immediate vicinity and activate any laboratory emergency alarms.
-
If safe to do so, immediately stop all reagent and heat addition.
-
Apply maximum cooling to the reactor by immersing it in the emergency cooling bath.
-
If the temperature continues to rise uncontrollably, slowly and carefully add the pre-selected quenching agent to the reaction mixture. The addition rate should be controlled to manage any exotherm from the quenching process itself.
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Continue adding the quenching agent until the reaction temperature is brought under control and begins to decrease.
-
Once the reaction is quenched and the temperature is stable, the mixture can be handled for appropriate workup and disposal.
Mandatory Visualizations
References
Technical Support Center: Synthesis of 2,3-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,3-Difluorophenylacetonitrile. The information is presented in a question-and-answer format to directly address specific issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Nucleophilic Substitution: This route involves the cyanation of a 2,3-difluorobenzyl halide (e.g., bromide or chloride) with a cyanide salt. This is a straightforward SN2 reaction.
-
Sandmeyer Reaction: This classic method involves the diazotization of 2,3-difluoroaniline, followed by a copper(I) cyanide-catalyzed cyanation of the resulting diazonium salt.[1][2]
-
Rosenmund-von Braun Reaction: This method involves the reaction of a 2,3-difluoroaryl halide (e.g., 1-bromo-2,3-difluorobenzene) with copper(I) cyanide at elevated temperatures.[3][4]
Q2: I am experiencing low yields in the synthesis of this compound via nucleophilic substitution. What are the likely causes?
A2: Low yields in the nucleophilic substitution route can stem from several factors:
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Poor quality of the starting 2,3-difluorobenzyl halide: The halide may have degraded or contain impurities that interfere with the reaction.
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Insufficient reactivity of the cyanide source: The choice of cyanide salt and solvent system is crucial for ensuring a sufficient concentration of the cyanide nucleophile.
-
Side reactions: Elimination reactions can compete with substitution, especially with hindered substrates or under strongly basic conditions.
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Inadequate reaction conditions: Temperature, reaction time, and solvent choice all play a significant role in the reaction outcome.
Q3: My Sandmeyer reaction is failing to produce a good yield of this compound. What should I investigate?
A3: The Sandmeyer reaction is a powerful tool but can be sensitive to reaction conditions. Common pitfalls include:
-
Incomplete diazotization: The initial conversion of 2,3-difluoroaniline to the diazonium salt is critical. Ensure the temperature is kept low (typically 0-5 °C) and that the stoichiometry of sodium nitrite and acid is correct.
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Decomposition of the diazonium salt: Diazonium salts are often unstable and should be used immediately after preparation. Premature decomposition can lead to a variety of byproducts.
-
Ineffective copper(I) cyanide catalyst: The quality and activity of the CuCN are paramount. Ensure it is fresh and handled under appropriate conditions to prevent oxidation.
-
Suboptimal pH for the cyanation step: The pH of the reaction mixture can influence the rate of the cyanation reaction.
Q4: What are the common impurities I should look for in my crude this compound product?
A4: Depending on the synthetic route, common impurities may include:
-
From Nucleophilic Substitution: Unreacted 2,3-difluorobenzyl halide, 2,3-difluorobenzyl alcohol (from hydrolysis), and potentially elimination byproducts.
-
From Sandmeyer Reaction: Unreacted 2,3-difluoroaniline, phenol byproducts (from reaction of the diazonium salt with water), and biaryl compounds.[2]
-
From Rosenmund-von Braun Reaction: Unreacted 2,3-difluoroaryl halide and potential products from side reactions at high temperatures.
Troubleshooting Guides
Low Yield in Nucleophilic Substitution of 2,3-Difluorobenzyl Halide
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting material | Inactive cyanide source | Use a fresh, high-purity cyanide salt (e.g., NaCN, KCN). Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the cyanide ion in organic solvents. |
| Poor solvent choice | Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile to dissolve both the substrate and the cyanide salt. | |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Formation of significant byproducts | Hydrolysis of the benzyl halide | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Elimination side reactions | Use a less hindered base if one is required for the reaction. Maintain a moderate reaction temperature to favor substitution over elimination. | |
| Product loss during workup | Emulsion formation during extraction | Add brine to the aqueous layer to break up emulsions. |
| Product volatility | If purifying by distillation, use a vacuum to lower the boiling point and minimize thermal decomposition. |
Low Yield in Sandmeyer Reaction of 2,3-Difluoroaniline
| Symptom | Possible Cause | Recommended Solution |
| Incomplete diazotization | Temperature too high | Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. |
| Incorrect stoichiometry | Use a slight excess of sodium nitrite to ensure complete conversion of the aniline. | |
| Low yield in cyanation step | Decomposed diazonium salt | Use the freshly prepared diazonium salt solution immediately. Avoid letting it warm up. |
| Inactive CuCN catalyst | Use freshly prepared or high-quality commercial CuCN. | |
| Suboptimal pH | Neutralize any excess acid from the diazotization step before adding the diazonium salt to the CuCN solution. | |
| Formation of colored impurities | Azo coupling | Ensure complete diazotization and avoid excess aniline in the reaction mixture. |
| Phenol formation | Minimize the amount of water present during the cyanation step and work at the recommended temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
This protocol describes a general procedure for the cyanation of 2,3-difluorobenzyl bromide.
Materials:
-
2,3-Difluorobenzyl bromide
-
Sodium cyanide (NaCN)
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Dimethyl sulfoxide (DMSO)
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Diethyl ether
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Water
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2,3-difluorobenzyl bromide (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.1 eq). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
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Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol provides a general procedure starting from 2,3-difluoroaniline.
Materials:
-
2,3-Difluoroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Water
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
Part A: Diazotization
-
In a beaker, dissolve 2,3-difluoroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
Part B: Cyanation
-
In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the cold copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract three times with dichloromethane.
-
Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Process
Synthetic Pathways
References
stability of 2,3-Difluorophenylacetonitrile under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluorophenylacetonitrile, focusing on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the nitrile group of this compound to chemical reactions?
A1: The nitrile group is relatively robust and stable under many synthetic conditions. However, it is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated.[1][2] This reaction typically proceeds in two stages: initial conversion to 2,3-difluorophenylacetamide, followed by further hydrolysis to 2,3-difluorophenylacetic acid (or its corresponding salt).[1][3][4][5] Vigorous conditions, such as refluxing with strong acids (e.g., concentrated HCl or H₂SO₄) or strong bases (e.g., NaOH, KOH), will generally drive the reaction to completion, yielding the carboxylic acid.[1][3][4]
Q2: What are the expected products of this compound degradation under hydrolytic conditions?
A2: Under hydrolytic (acidic or basic) conditions, this compound is expected to degrade into two main products:
-
2,3-Difluorophenylacetamide: This is the intermediate product of hydrolysis.[5][6]
-
2,3-Difluorophenylacetic acid: This is the final hydrolysis product. Under basic conditions, it will be present as the corresponding carboxylate salt (e.g., sodium 2,3-difluorophenylacetate).[3][4]
Q3: How do the fluorine substituents on the phenyl ring affect the stability of this compound?
A3: The two fluorine atoms on the phenyl ring are electron-withdrawing groups. These substituents can influence the reactivity of the nitrile group. Generally, electron-withdrawing groups can make the carbon atom of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, potentially increasing the rate of hydrolysis compared to non-fluorinated phenylacetonitrile.[7]
Q4: Can I selectively hydrolyze an ester in the presence of the nitrile group in a molecule containing both functionalities?
A4: Yes, it is often possible to selectively hydrolyze an ester while keeping the nitrile group intact. Standard saponification conditions, such as using NaOH or KOH in an aqueous alcohol solution at lower temperatures, can often achieve this.[1] However, it is crucial to carefully monitor the reaction conditions (temperature, reaction time, and concentration of the base) to prevent concurrent hydrolysis of the nitrile group.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete hydrolysis to the carboxylic acid | Reaction conditions (temperature, time, or reagent concentration) are too mild. | Increase the reaction temperature to reflux, prolong the reaction time, or use a higher concentration of the acid or base. Monitor the reaction progress by a suitable analytical method like HPLC or TLC.[8] |
| Reaction stops at the amide stage when the carboxylic acid is desired | The amide intermediate may be resistant to further hydrolysis under the applied conditions. | Switch to more vigorous conditions. For instance, if using a dilute acid, try a concentrated acid. If using a base, ensure a sufficient excess is present and increase the temperature.[2] |
| Formation of the carboxylic acid when the amide is the desired product | The reaction conditions are too harsh, leading to over-hydrolysis of the initially formed amide. | To isolate the amide, use milder reaction conditions. For basic hydrolysis, using a stoichiometric amount of base at a lower temperature and carefully monitoring the reaction is advised.[9] An effective alternative for selective conversion to the amide is the use of alkaline hydrogen peroxide (e.g., H₂O₂ with NaOH or K₂CO₃).[1] |
| Low yield or recovery of the product | The product might be soluble in the aqueous phase, especially the carboxylate salt formed under basic conditions. The work-up procedure may be inadequate. | For basic hydrolysis, ensure the aqueous phase is acidified to a pH of about 1-2 to precipitate the carboxylic acid before extraction with an organic solvent.[10] Ensure thorough extraction with a suitable organic solvent. |
| Presence of unexpected byproducts | Side reactions may occur under harsh conditions. For instance, at very high temperatures, decarboxylation of the final carboxylic acid product could potentially occur, although this is less common for phenylacetic acids. | Optimize reaction conditions to be as mild as possible while still achieving the desired conversion. An inert atmosphere might be necessary for sensitive substrates. |
Quantitative Data Summary
| Condition | pH | Temperature (°C) | Solvent | Observed Half-life (t½) (hours) | Primary Degradation Product |
| Strongly Acidic | < 1 | 100 | 1 M HCl (aq) | ~ 2 | 2,3-Difluorophenylacetic acid |
| Mildly Acidic | 4-5 | 100 | Acetate Buffer | > 72 | Negligible degradation |
| Neutral | 7 | 100 | Water | > 100 | Negligible degradation |
| Mildly Basic | 9-10 | 80 | Carbonate Buffer | ~ 24 | 2,3-Difluorophenylacetamide |
| Strongly Basic | > 13 | 100 | 1 M NaOH (aq) | ~ 1 | Sodium 2,3-difluorophenylacetate |
Disclaimer: The quantitative data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary. It is strongly recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general method for determining the stability of this compound under specific acidic or basic conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acidic or basic solution of desired concentration (e.g., 1 M HCl, 1 M NaOH, or a buffer solution)
-
Reference standards for this compound, 2,3-difluorophenylacetamide, and 2,3-difluorophenylacetic acid
-
HPLC system with a UV detector and a suitable C18 column
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In a reaction vial, add a specific volume of the acidic or basic solution.
-
Pre-heat the vial to the desired experimental temperature.
-
At time zero (t=0), add a small aliquot of the this compound stock solution to the pre-heated vial to achieve the desired starting concentration.
3. Stability Study:
-
Maintain the reaction vial at the constant desired temperature.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by neutralizing the aliquot. For acidic samples, add a corresponding amount of base, and for basic samples, add a corresponding amount of acid. Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.[11][12][13]
-
Inject the prepared samples from the stability study onto the HPLC system.
-
Monitor the chromatograms for the disappearance of the this compound peak and the appearance of new peaks corresponding to the degradation products.
-
Quantify the amount of remaining this compound at each time point by comparing its peak area to a calibration curve prepared from the reference standard.
5. Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this plot, determine the rate of degradation and the half-life (t½) of the compound under the tested conditions.
Visualizations
Caption: General hydrolysis pathway of this compound.
Caption: Experimental workflow for assessing chemical stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of 2,3-Difluorophenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for the identification of impurities in 2,3-Difluorophenylacetonitrile using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or from degradation. Common impurities may include:
-
Starting materials and by-products: Such as 2,3-Difluorobenzaldehyde, which can be a precursor in some synthetic pathways.[1][2]
-
Degradation products: The nitrile group (-CN) in this compound can be susceptible to hydrolysis under certain conditions (e.g., exposure to acidic or basic environments), leading to the formation of 2,3-Difluorobenzoic acid.[3][4]
Q2: Why is Reverse-Phase HPLC (RP-HPLC) a suitable method for this analysis?
A2: RP-HPLC is highly effective for separating and quantifying a wide range of non-volatile and thermally labile compounds, making it ideal for analyzing halogenated aromatic compounds like this compound and its potential impurities.[5] The use of a non-polar stationary phase (like C18) and a polar mobile phase allows for excellent separation based on the differing polarities of the main compound and its impurities.
Q3: What is a stability-indicating HPLC method and why is it important?
A3: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the purity, and potency of a drug substance over time.[6] It must be able to separate the active ingredient from its degradation products, process impurities, and other potential contaminants.[6] These methods are critical in drug development and quality control to ensure the safety and efficacy of the final product.[7][8] Forced degradation studies, where the compound is intentionally exposed to stress conditions like acid, base, heat, light, and oxidation, are used to develop and validate such methods.[7][8][9][10]
HPLC Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q4: My chromatogram shows significant peak tailing for the main compound. What are the likely causes and solutions?
A4: Peak tailing, where the latter half of the peak is drawn out, is a common issue.
-
Possible Causes:
-
Secondary Interactions: The analyte may be interacting with active sites (residual silanols) on the silica-based column packing.[11]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[11][12]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape for ionizable compounds.
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can partially block the inlet frit, distorting the peak.[12]
-
-
Solutions:
-
Use an End-Capped Column: Select a high-purity, end-capped column to minimize silanol interactions.
-
Modify Mobile Phase: Adjust the pH of the mobile phase or increase the buffer concentration.[12] For basic compounds, adding a competing base like triethylamine (TEA) can sometimes help.[13]
-
Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[14]
-
Protect the Column: Use a guard column and filter all samples and mobile phases to prevent frit blockage.[15] If a blockage is suspected, try back-flushing the column.[12]
-
Q5: I am observing peak fronting. How can I resolve this?
A5: Peak fronting, the inverse of tailing, is often related to the sample or column conditions.
-
Possible Causes:
-
Sample Overload: Injecting too high a concentration or volume of the sample.[16][17]
-
Incompatible Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase.[14][17] This causes the analyte band to spread before it reaches the column.[11]
-
Column Collapse: A sudden physical change or void in the column packing bed, often at the inlet.[12][18]
-
-
Solutions:
-
Dilute the Sample: Decrease the sample concentration or the injection volume.[14][17]
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase mixture.[11] If a stronger solvent is necessary, inject the smallest possible volume.
-
Replace Column: If column collapse is suspected, the column usually needs to be replaced.[12][14] Ensure operating conditions (pH, temperature) are within the manufacturer's recommendations to prevent this.[12]
-
Q6: Why are my peaks splitting into two or appearing as shoulders?
A6: Split peaks can indicate a disruption in the sample path or an unresolved co-eluting impurity.
-
Possible Causes:
-
Partially Blocked Column Frit: Debris can cause the sample flow to be unevenly distributed onto the column.
-
Column Void: A void or channel in the column packing material at the inlet can create two different paths for the sample.[15]
-
Co-eluting Impurity: The split peak may actually be two different, unresolved compounds.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak distortion, especially for early-eluting peaks.
-
-
Solutions:
-
Clean/Replace Frit: Reverse and flush the column to dislodge particulates. If this fails, replace the frit or the entire column.
-
Check for Voids: A column void usually requires column replacement.
-
Optimize Separation: To resolve a potential co-elution, adjust the mobile phase composition or the gradient slope.
-
Match Sample Solvent: Ensure the sample solvent is compatible with the mobile phase.
-
Potential Impurities and Expected Elution Profile
The following table summarizes potential impurities in this compound and their expected elution order in a typical reverse-phase HPLC method.
| Impurity Name | Potential Source | Expected Elution Order (RP-HPLC) |
| 2,3-Difluorobenzoic acid | Hydrolysis/Degradation | 1 (Most Polar) |
| 2,3-Difluorobenzaldehyde | Synthesis By-product/Precursor | 2 |
| This compound | Active Pharmaceutical Ingredient | 3 (Least Polar) |
Note: The exact retention times will depend on the specific HPLC method conditions.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a general-purpose method for the analysis of this compound. Method development and validation are required for specific applications.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL. |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 |
Visualizations
The following diagrams illustrate the HPLC troubleshooting workflow and the chemical structures of the target compound and its key impurities.
Caption: A workflow diagram for troubleshooting common HPLC peak shape and resolution issues.
Caption: Chemical structures of the main compound and two potential process/degradation impurities.
References
- 1. 2,3-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. pharmtech.com [pharmtech.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. agilent.com [agilent.com]
- 16. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Safe Handling of 2,3-Difluorophenylacetonitrile
This guide provides essential information on the selection and use of personal protective equipment (PPE) for researchers, scientists, and drug development professionals handling 2,3-Difluorophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It can cause skin and serious eye irritation.[3][4][5][6]
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7][8]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][7][8]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][7][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7][8][9]
Q3: What type of eye and face protection is required?
A3: Chemical safety goggles are mandatory.[1] In addition, a face shield should be worn where there is a risk of splashing.[9]
Q4: What kind of protective clothing should be worn?
A4: A lab coat, long-sleeved clothing, or a chemical-resistant apron should be worn to prevent skin contact.[1][10] For larger-scale operations or where significant splashing is likely, impervious protective clothing and boots may be necessary.[9]
Q5: Which gloves are suitable for handling this compound?
Q6: How do I select the correct respirator?
A6: For handling this compound, an air-purifying respirator with an organic vapor (OV) cartridge is recommended.[6] If there is a potential for exposure to other airborne contaminants, a combination cartridge may be necessary.[11][12] In situations with high concentrations or in emergencies, a self-contained breathing apparatus (SCBA) should be used.[1]
Q7: What should I do in case of a spill?
A7: For small spills, absorb the material with dry earth, sand, or other non-combustible material and transfer it to a sealed container for disposal.[1] Ensure you are wearing the appropriate PPE, including respiratory protection, during cleanup. Avoid generating dust or vapors.
Data Presentation
Table 1: Glove Compatibility for Acetonitrile (as a proxy for this compound)
| Glove Material | Thickness | Breakthrough Time (minutes) | Recommendation |
| Nitrile | Standard (4-5 mil) | < 15 | Splash Protection Only |
| Nitrile | Thicker (8+ mil) | 15 - 30 | Short-Term Use |
| Butyl Rubber | Standard | > 480 | Extended Contact |
| Natural Rubber (Latex) | Standard | < 5 | Not Recommended |
Disclaimer: This data is for acetonitrile and should be used as a conservative estimate for this compound. Users should always consult the manufacturer's specific chemical resistance data for their gloves.
Experimental Protocols
Glove Permeation Testing (Based on ASTM F739)
This protocol outlines the general procedure for determining the resistance of a protective clothing material to permeation by a liquid chemical under conditions of continuous contact.
-
Apparatus: A permeation test cell is used, which consists of two chambers separated by the glove material to be tested.
-
Procedure:
-
The challenge chamber is filled with this compound.
-
The collection chamber is filled with a collecting medium (e.g., air, water, or another solvent).
-
The collecting medium is continuously monitored for the presence of the challenge chemical.
-
-
Data Collection: The time it takes for the chemical to be detected in the collection medium is the breakthrough time. The rate at which the chemical permeates the material is also measured.
-
Reporting: The results are reported as the standardized breakthrough time in minutes and the permeation rate.
Mandatory Visualization
Caption: PPE Selection Workflow for this compound.
References
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. fishersci.com [fishersci.com]
- 4. medicalkingfa.com [medicalkingfa.com]
- 5. aibonsafety.com [aibonsafety.com]
- 6. selectsafetysales.com [selectsafetysales.com]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. gloves.com [gloves.com]
- 10. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 11. petromarine.com [petromarine.com]
- 12. envirosafetyproducts.com [envirosafetyproducts.com]
Technical Support Center: Disposal of 2,3-Difluorophenylacetonitrile Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for 2,3-Difluorophenylacetonitrile waste. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[2] The substance is also a combustible liquid. Upon decomposition, it can release hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1]
Q2: Can I dispose of small quantities of this compound waste down the drain?
A2: No. Due to its toxicity and the potential to form hazardous byproducts, this compound waste must not be disposed of down the drain.[3][4] This method of disposal can lead to environmental contamination and may be illegal.[3] All waste containing this compound must be treated as hazardous waste.
Q3: How should I collect and store this compound waste in the laboratory?
A3: All waste containing this compound should be collected in clearly labeled, compatible containers.[5][6] The containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][3][6] Ensure the label clearly indicates "Hazardous Waste" and includes the chemical name.[6][7]
Q4: What is the recommended final disposal method for this type of waste?
A4: The standard and required method for disposal is to use an approved and licensed hazardous waste disposal plant or service.[1][8] These facilities are equipped to handle and treat chemical waste safely and in compliance with environmental regulations. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[7][8]
Q5: Are there any treatment or neutralization procedures I can perform in the lab before disposal?
A5: In-lab treatment or neutralization of this compound waste is generally not recommended for researchers. The potential for hazardous reactions and the formation of toxic byproducts like hydrogen fluoride makes such procedures risky without specialized equipment and expertise. While neutralization is a possibility for some corrosive wastes, the specific chemistry of this compound requires professional handling.[9] Always consult with your EHS office before attempting any form of chemical treatment of hazardous waste.[8]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Accidental Spill of this compound Waste | Improper handling or container failure. | Evacuate the immediate area if the spill is large or in a poorly ventilated space. Wearing appropriate Personal Protective Equipment (PPE), including gloves and eye protection, contain the spill with an inert absorbent material. Sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[1][10] Do not use combustible materials to absorb the spill. Report the spill to your EHS office. |
| Unsure if a waste stream is contaminated with this compound | Inadequate labeling or cross-contamination. | Treat the waste as if it is contaminated with this compound. Label it accordingly and dispose of it as hazardous waste. Implement stricter waste segregation and labeling protocols to prevent future occurrences.[5] |
| The hazardous waste container is full. | Normal accumulation of waste. | Do not overfill the container. Tightly seal the full container and store it in the designated hazardous waste accumulation area. Obtain a new, empty, and properly labeled container for future waste collection. Schedule a pickup with your EHS office for the full container.[7] |
| A co-worker has been exposed to the waste. | Accidental splash or inhalation. | Immediately remove the individual from the source of exposure. If on skin, wash with plenty of soap and water.[1] If inhaled, move to fresh air.[1] In case of eye contact, rinse cautiously with water for several minutes.[2] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. |
Data Presentation
Summary of Hazards for this compound
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280, P301+P310, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313[11] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313[2] |
| Flammability | Combustible liquid. | P210 |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF). | -[1] |
Experimental Protocols
Protocol for Collection and Preparation of this compound Waste for Disposal
-
Designate a Waste Container: Obtain a chemically compatible container with a secure, tight-fitting lid. Glass bottles are often suitable for liquid organic waste.[12]
-
Proper Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[6] Note the date when waste accumulation begins.[7]
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong acids, bases, or oxidizing agents.[1][5] Maintain separate waste streams to avoid dangerous reactions.
-
Safe Handling During Collection: Always wear appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat when handling and transferring the waste.[7] Conduct all transfers within a chemical fume hood to minimize inhalation exposure.[7]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin away from general laboratory traffic and sources of ignition.[3][6]
-
Scheduling Disposal: Once the container is full or has been in storage for a period defined by your institution's policy, contact your EHS office to schedule a waste pickup.[7] Provide them with an accurate description of the waste contents.
Mandatory Visualization
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. solvent-recyclers.com [solvent-recyclers.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. study.com [study.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to 2,3-Difluorophenylacetonitrile and its Analogs through ¹H and ¹³C NMR Analysis
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for 2,3-difluorophenylacetonitrile alongside its non-fluorinated and mono-fluorinated analogs, offering a clear perspective on the influence of fluorine substitution on the chemical environment of the molecule.
This report presents a detailed examination of the ¹H and ¹³C NMR spectral data for this compound, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, predicted data is provided and clearly identified. For robust comparison, experimentally obtained NMR data for phenylacetonitrile, 4-fluorophenylacetonitrile, and 2,4-difluorophenylacetonitrile are presented. These analogs provide a valuable framework for understanding the impact of fluorine substitution on the phenyl ring and the resulting shifts in the NMR spectra.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift values for this compound and its selected analogs. The data is presented to facilitate a clear comparison of the spectroscopic properties.
Table 1: ¹H NMR Spectral Data (Predicted for this compound, Experimental for Analogs)
| Compound | Solvent | Methylene Protons (CH₂) Chemical Shift (δ, ppm) | Aromatic Protons Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~3.8 | ~7.1 - 7.4 (multiplet) |
| Phenylacetonitrile | CDCl₃ | 3.73 | 7.38 - 7.27 (multiplet) |
| 4-Fluorophenylacetonitrile | CDCl₃ | 3.70 | 7.29 (t, J=8.6 Hz), 7.06 (t, J=8.6 Hz) |
| 2,4-Difluorophenylacetonitrile | CDCl₃ | 3.78 | 7.40 (q, J=8.2 Hz), 6.95-6.85 (m) |
Table 2: ¹³C NMR Spectral Data (Predicted for this compound, Experimental for Analogs)
| Compound | Solvent | Methylene Carbon (CH₂) Chemical Shift (δ, ppm) | Aromatic Carbons Chemical Shift (δ, ppm) | Nitrile Carbon (CN) Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~17 | ~115-155 (multiple signals with C-F coupling) | ~116 |
| Phenylacetonitrile | CDCl₃ | 23.3 | 130.8, 128.9, 127.8, 127.4 | 118.0 |
| 4-Fluorophenylacetonitrile | CDCl₃ | 22.8 | 162.8 (d, J=246 Hz), 129.2 (d, J=8.2 Hz), 126.5 (d, J=3.1 Hz), 116.0 (d, J=21.7 Hz) | 117.4 |
| 2,4-Difluorophenylacetonitrile | CDCl₃ | 16.9 | 163.6 (dd, J=250, 12.5 Hz), 160.2 (dd, J=251, 12.5 Hz), 130.2 (dd, J=10, 2.5 Hz), 114.7 (dd, J=15, 3.8 Hz), 111.9 (dd, J=21, 3.8 Hz), 104.4 (t, J=26 Hz) | 116.4 |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like phenylacetonitrile derivatives.
Sample Preparation:
-
Dissolution: Approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.
-
Transfer: The solution is then transferred to a 5 mm NMR tube.
-
Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: -2 to 12 ppm
-
-
Processing: The Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to TMS.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-10 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: -10 to 220 ppm
-
-
Processing: The FID is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization of NMR Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR data to elucidate the structure of this compound.
Caption: Workflow for structural elucidation using NMR data.
This guide provides a foundational understanding of the NMR characteristics of this compound in comparison to its analogs. The provided data and protocols are intended to assist researchers in their synthetic and analytical endeavors. The distinct influence of fluorine substitution on chemical shifts and coupling patterns underscores the power of NMR spectroscopy in discerning subtle structural variations.
Interpreting the Mass Spectrum of 2,3-Difluorophenylacetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 2,3-Difluorophenylacetonitrile, offering a comparative analysis with its structural isomers and the parent compound, phenylacetonitrile. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices, a common challenge in pharmaceutical and chemical research.
Mass Spectral Data Comparison
The following table summarizes the key mass spectral data obtained for this compound and its comparators under standard electron ionization conditions.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | 153 | 152, 126 |
| 2,4-Difluorophenylacetonitrile | 153 | 152, 126 |
| 2,6-Difluorophenylacetonitrile | 153 | 152, 126 |
| 3,4-Difluorophenylacetonitrile | 153 | Not readily available |
| 3,5-Difluorophenylacetonitrile | 153 | 152, 126 |
| Phenylacetonitrile | 117 | 116, 90, 89 |
Interpreting the Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions that provide structural information.
Molecular Ion (M+): The peak at m/z 153 corresponds to the molecular weight of this compound (C₈H₅F₂N) and represents the intact molecule with one electron removed.[1] Its presence is a crucial first step in identifying the compound.
Key Fragmentation Pathways:
The primary fragmentation of the molecular ion involves the loss of small, stable neutral molecules or radicals. The observed fragments at m/z 152 and 126 suggest the following fragmentation pathways:
-
Loss of a Hydrogen atom (H·): The peak at m/z 152 arises from the loss of a hydrogen atom from the molecular ion, forming a stable [M-H]⁺ ion. This is a common fragmentation pattern for compounds containing a labile hydrogen.
-
Loss of Hydrogen Cyanide (HCN): The fragment at m/z 126 is likely due to the loss of a molecule of hydrogen cyanide (HCN, 27 Da) from the molecular ion. This is a characteristic fragmentation for nitriles.
The proposed fragmentation pathway for this compound is visualized in the diagram below.
Comparative Analysis with Isomers and Phenylacetonitrile
A comparison of the mass spectrum of this compound with its isomers and the parent compound, phenylacetonitrile, reveals the influence of the fluorine substituents on the fragmentation process.
While the primary fragmentation patterns, such as the loss of H and HCN, are common across the difluorophenylacetonitrile isomers, the relative intensities of these fragment ions can differ. These subtle differences, which are not detailed in the publicly available data, would be key to distinguishing between the isomers.
The mass spectrum of phenylacetonitrile shows a molecular ion at m/z 117. Its major fragments at m/z 116 ([M-H]⁺) and 90 ([M-HCN]⁺) follow a similar fragmentation logic to its difluorinated counterparts, indicating that the core fragmentation mechanism is conserved. The presence of two fluorine atoms in this compound increases the molecular weight by 36 Da (2 x 19 Da for fluorine minus 2 x 1 Da for the replaced hydrogens), which is reflected in the higher m/z values of the molecular ion and corresponding fragments.
Experimental Protocols
The mass spectral data presented in this guide were likely obtained using a standard electron ionization mass spectrometer coupled with a gas chromatograph (GC-MS).
Typical Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically after separation by gas chromatography. The GC oven temperature program is optimized to ensure good chromatographic separation of the analyte from other components in the sample.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3][4] This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy transferred during this process leads to the fragmentation of the molecular ion.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum, which is a plot of ion intensity versus m/z.
The following diagram illustrates the general workflow of a GC-MS experiment.
References
Comparative FT-IR Spectroscopy Analysis of 2,3-Difluorobenzyl Cyanide and Structural Analogs
For Immediate Release
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2,3-Difluorobenzyl Cyanide and its structural analogs: 4-Fluorobenzyl Cyanide, 2,6-Difluorobenzyl Cyanide, and the parent compound, Benzyl Cyanide. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a reference for spectral interpretation and compound characterization.
Introduction to Spectroscopic Comparison
FT-IR spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. In the context of substituted benzyl cyanides, FT-IR can provide valuable insights into the effects of fluorine substitution on the vibrational modes of the aromatic ring and the cyanide group. This comparison focuses on the characteristic absorption bands to differentiate between these closely related compounds.
Data Presentation: A Comparative Overview of Vibrational Frequencies
The following table summarizes the key FT-IR absorption frequencies for 2,3-Difluorobenzyl Cyanide and its selected alternatives. The data for the alternative compounds are sourced from established spectral databases, while the data for 2,3-Difluorobenzyl Cyanide are derived from a study on the 2,3-difluorobenzyl radical, as a direct experimental FT-IR spectrum for the cyanide was not publicly available. This distinction is crucial for the interpretation of the presented data.
| Functional Group | Vibrational Mode | 2,3-Difluorobenzyl Cyanide (cm⁻¹) | 4-Fluorobenzyl Cyanide (cm⁻¹) | 2,6-Difluorobenzyl Cyanide (cm⁻¹) | Benzyl Cyanide (cm⁻¹) |
| C≡N | Stretching | Not Available | ~2250 | ~2255 | ~2250 |
| C-H (aromatic) | Stretching | ~3050-3100 | ~3050-3100 | ~3050-3100 | ~3030-3080 |
| C-H (aliphatic, CH₂) | Stretching | ~2850-2950 | ~2870, ~2930 | ~2875, ~2935 | ~2925, ~2860 |
| C=C (aromatic) | Ring Stretching | 1574[1] | ~1605, ~1510 | ~1625, ~1590 | ~1600, ~1495, ~1455 |
| C-F | Stretching | 1284[1] | ~1225 | ~1280 (asymmetric), ~1050 (symmetric) | Not Applicable |
| C-H (aromatic) | Out-of-plane Bending | 828, 786[1] | ~820 | ~780 | ~740, ~695 |
Note: Data for 2,3-Difluorobenzyl Cyanide is based on the vibrational frequencies of the 2,3-difluorobenzyl radical and should be considered as an approximation.[1]
Experimental Protocols
The following is a general experimental protocol for acquiring FT-IR spectra of aromatic nitriles, which are typically liquids or low-melting solids at room temperature.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or a PerkinElmer Spectrum Two, equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol or acetone and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the neat liquid sample (e.g., 2,3-Difluorobenzyl Cyanide) directly onto the center of the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.
-
After measurement, clean the ATR crystal thoroughly with an appropriate solvent.
Data Processing:
-
The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Baseline correction and other spectral manipulations may be performed as needed using the spectrometer's software.
Visualization of the Comparative Workflow
The logical workflow for the comparative analysis of these benzyl cyanide derivatives using FT-IR spectroscopy is illustrated in the diagram below.
Caption: Comparative FT-IR analysis workflow.
Conclusion
The FT-IR spectra of 2,3-Difluorobenzyl Cyanide and its analogs exhibit distinct features, particularly in the C-F stretching and aromatic C-H out-of-plane bending regions, which are sensitive to the position of the fluorine substituents on the benzene ring. The characteristic nitrile stretch remains relatively consistent across the different compounds. This guide provides a foundational dataset and a standardized protocol to aid in the spectroscopic characterization of these important chemical entities. Researchers are encouraged to contribute experimental data for 2,3-Difluorobenzyl Cyanide to enhance the completeness of this comparative guide.
References
A Comparative Guide to the Reactivity of 2,3-Difluorophenylacetonitrile and 2,4-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two closely related isomers, 2,3-Difluorophenylacetonitrile and 2,4-Difluorophenylacetonitrile. Understanding the nuanced differences in their chemical behavior is crucial for their effective application as intermediates in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This comparison is based on established principles of organic chemistry, supported by representative experimental data.
Introduction to Reactivity in Difluorophenylacetonitriles
The reactivity of both this compound and 2,4-Difluorophenylacetonitrile is predominantly dictated by the electronic properties of the fluorine and cyano (-CN) substituents on the phenyl ring. Both fluorine atoms and the nitrile group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) . This activation is key to the synthetic utility of these compounds.
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is highly sensitive to the ability of the electron-withdrawing groups to stabilize the negative charge of this intermediate.
Comparative Reactivity Analysis
The primary difference in reactivity between the 2,3- and 2,4-isomers lies in the relative positions of the electron-withdrawing groups to the potential leaving group (a fluorine atom). This positioning directly impacts the stability of the Meisenheimer intermediate.
2,4-Difluorophenylacetonitrile is generally the more reactive of the two isomers towards nucleophilic aromatic substitution. This is because the electron-withdrawing cyano group is located ortho and para to the two fluorine atoms. When a nucleophile attacks at either the C-2 or C-4 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the nitrile group through resonance. This strong resonance stabilization lowers the activation energy of the reaction, leading to a faster reaction rate.
In This compound , the cyano group is ortho to the fluorine at C-2 but meta to the fluorine at C-3.
-
Attack at C-2: Nucleophilic attack at this position allows for resonance stabilization of the Meisenheimer intermediate by the adjacent cyano group.
-
Attack at C-3: When a nucleophile attacks the C-3 position, the cyano group is in a meta position relative to the developing negative charge. In this case, the cyano group can only exert an electron-withdrawing inductive effect, which is significantly weaker than the resonance effect.
Therefore, while the C-2 position in this compound is activated, the overall reactivity, particularly at the C-3 position, is lower than that of the 2,4-isomer where both fluorine positions are strongly activated by the ortho/para cyano group.
Quantitative Data Summary
| Substrate | Nucleophile | Reaction Condition | Expected Major Product | Expected Yield |
| 2,4-Difluorophenylacetonitrile | Morpholine | K₂CO₃, DMF, 80 °C, 4h | 4-(Morpholino)-2-fluorophenylacetonitrile | High (>90%) |
| This compound | Morpholine | K₂CO₃, DMF, 80 °C, 4h | 2-(Morpholino)-3-fluorophenylacetonitrile | Moderate (50-70%) |
Note: These are illustrative yields based on general principles of SNAr reactivity and are intended to highlight the expected difference. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction that can be adapted for both 2,3- and 2,4-Difluorophenylacetonitrile.
Synthesis of 4-(Alkylamino)-2-fluorophenylacetonitrile from 2,4-Difluorophenylacetonitrile
Materials:
-
2,4-Difluorophenylacetonitrile (1.0 eq)
-
Primary or secondary amine (e.g., piperidine, morpholine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 2,4-Difluorophenylacetonitrile in DMF, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(alkylamino)-2-fluorophenylacetonitrile.
This protocol can be adapted for this compound, although longer reaction times or higher temperatures may be required to achieve comparable conversions.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
A Comparative Guide to Analytical Methods for Confirming the Purity of 2,3-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the determination of purity for 2,3-Difluorophenylacetonitrile, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final drug product. Herein, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR), complete with detailed experimental protocols and supporting data.
Comparative Analysis of Analytical Methods
The choice of analytical method for purity assessment depends on various factors, including the nature of potential impurities, the required level of sensitivity and precision, and the intended application of the data. The following table summarizes the key performance characteristics of four commonly employed techniques for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection and identification. | Intrinsic primary method where signal intensity is directly proportional to the number of nuclei. | Absorption of infrared radiation by specific molecular vibrations. |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile impurities and residual solvents.[1][2] | Absolute purity determination without the need for a specific reference standard of the analyte.[3][4][5] | Rapid identity confirmation and detection of functional group impurities.[6][7] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent (e.g., acetone, dichloromethane). | Precise weighing and dissolution in a deuterated solvent with a certified internal standard.[8] | Minimal; can be analyzed neat as a liquid film. |
| Analysis Time | 15-30 minutes per sample. | 20-45 minutes per sample. | 10-20 minutes per sample. | < 5 minutes per sample. |
| Detection Limit | Low ppm levels, depending on the detector and impurity chromophore. | ppb to low ppm levels for volatile impurities. | Typically >0.1% for impurities. | Generally >1-2% for impurities.[7] |
| Quantitative Accuracy | High, requires a reference standard for the main component and impurities. | High for volatile components, requires reference standards. | Very high, provides a direct measure of purity against a certified internal standard.[9] | Primarily qualitative and semi-quantitative. |
| Strengths | Excellent for separating non-volatile and thermally labile impurities. High precision and accuracy.[10] | High sensitivity and specificity for volatile compounds; provides structural information of impurities.[11] | A primary ratio method; high precision and accuracy without a specific analyte standard.[3] | Fast, non-destructive, and requires minimal sample preparation.[6][12] |
| Limitations | Requires reference standards for accurate quantification of impurities. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic methods for trace impurities. | Not suitable for detecting impurities with similar functional groups or isomers.[7] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for method development and validation for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the separation of non-volatile impurities.
-
Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: 40-400 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve in 1 mL of acetone.
-
Inject 1 µL of the solution.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This is a primary method for determining the absolute purity of this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A single pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap, and dissolve the sample completely.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
This method provides rapid confirmation of the compound's identity and can detect impurities with different functional groups.
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Experimental Parameters:
-
Mode: ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Sample Preparation:
-
Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Alternatively, a thin film can be prepared between two KBr plates for transmission analysis.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
The presence of unexpected peaks may indicate impurities. Key characteristic peaks for this compound include:
-
C≡N stretch: ~2250 cm⁻¹
-
Aromatic C=C stretches: ~1600-1450 cm⁻¹
-
C-F stretches: ~1300-1000 cm⁻¹
-
Aromatic C-H stretches: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretches: ~2950-2850 cm⁻¹
-
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound, incorporating orthogonal analytical techniques for robust characterization.
Caption: Workflow for the comprehensive purity assessment of this compound.
References
- 1. aber.apacsci.com [aber.apacsci.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. ethz.ch [ethz.ch]
- 5. emerypharma.com [emerypharma.com]
- 6. A Comprehensive Guide to FTIR Analysis | アジレント [agilent.com]
- 7. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. rtilab.com [rtilab.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,3-Difluorophenylacetonitrile Derivatives and Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor. Phenylacetonitrile derivatives, particularly those incorporating fluorine atoms, have emerged as a promising scaffold in medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's metabolic stability, binding affinity, and overall biological activity. This guide provides a comparative analysis of the biological activities of derivatives of 2,3-difluorophenylacetonitrile and structurally related analogs, with a focus on their anticancer and antimicrobial properties. The information presented is supported by experimental data from various studies, offering a valuable resource for guiding future research and development in this area.
Anticancer Activity: A Promising Frontier
Numerous studies have highlighted the potential of phenylacetonitrile and acrylonitrile derivatives as potent anticancer agents. The mechanism of action often involves the disruption of cellular processes crucial for cancer cell proliferation and survival, such as tubulin polymerization and cell cycle progression.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of various substituted acrylonitrile derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrates the impact of different substitutions on cytotoxic potency.
| Compound ID/Series | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3c | (Z)-2,3-diphenylacrylonitrile | A549 (Lung) | 0.57 (mg/mL) | [1] |
| SK-OV-3 (Ovarian) | 0.14 (mg/mL) | [1] | ||
| SK-MEL-2 (Skin) | 0.65 (mg/mL) | [1] | ||
| HCT15 (Colon) | 0.34 (mg/mL) | [1] | ||
| Compound 5c (4-fluoro) | 3-(4-halogen phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS (Gastric) | 0.75 ± 0.24 | [2] |
| Compound 5f (4-bromo) | 3-(4-halogen phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS (Gastric) | 0.68 ± 0.21 | [2] |
| Compound 5h (4-chloro) | 3-(4-halogen phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS (Gastric) | 0.41 ± 0.05 | [2] |
| Compound 4d | 2,3-diaryl acrylonitrile | HeLa (Cervical) | 4.20 | [3] |
| Compound 4p | 2,3-diaryl acrylonitrile | HCT116 (Colon) | 0.13 | [3] |
| Compound 1g2a | 2-phenylacrylonitrile | HCT116 (Colon) | 0.0059 | [4] |
| BEL-7402 (Liver) | 0.0078 | [4] |
Note: IC50 values for Compound 3c were reported in mg/mL and have been presented as such.
The data reveals that subtle changes in the substitution pattern on the phenyl rings can lead to significant differences in anticancer activity. For instance, halogen substitution on the phenyl ring of 2,3-diphenyl acrylonitriles has been shown to yield potent antiproliferative effects.[2] Notably, some 2-phenylacrylonitrile derivatives, such as compound 1g2a, have demonstrated exceptionally potent inhibitory activity against colon and liver cancer cell lines, with IC50 values in the nanomolar range.[4]
Antimicrobial Activity: Combating Resistant Pathogens
In addition to their anticancer properties, certain phenylacetonitrile derivatives have exhibited promising antimicrobial activity against a range of bacterial and fungal strains. The presence of fluorine atoms is often associated with enhanced antimicrobial efficacy.
Comparative Antimicrobial Potency
The table below presents the minimum inhibitory concentration (MIC) values for several fluorinated benzimidazole derivatives, which share structural similarities with fluorinated phenylacetonitriles, against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 14 | Bacillus subtilis (Gram-positive) | 7.81 | [5] |
| Compound 18 | Gram-negative bacteria | 31.25 | [5] |
| Bacillus subtilis (Gram-positive) | 7.81 | [5] |
The results indicate that fluoro-substituted compounds display good antibacterial and antifungal properties.[5] For example, 2-(m-fluorophenyl)-benzimidazole derivatives have shown significant activity against Bacillus subtilis.[5]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the biological activity of these compounds.
Synthesis of Phenylacetonitrile Derivatives
A common method for the synthesis of substituted acrylonitrile derivatives is the Knoevenagel condensation.[1] This reaction typically involves the condensation of an active methylene compound, such as a substituted benzyl cyanide, with a substituted benzaldehyde in the presence of a basic catalyst.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activities of the synthesized compounds are often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Visualizing Mechanisms and Workflows
To better understand the biological processes and experimental procedures involved, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Mechanism of action for acrylonitrile derivatives as tubulin inhibitors.
References
- 1. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
A Comparative Guide to the Synthetic Routes of 2,3-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the production of 2,3-Difluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The comparison focuses on an established, traditional method and a newer, potentially more efficient alternative, offering a comprehensive overview of their respective methodologies, performance metrics, and procedural workflows.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Established Route: Cyanation of 2,3-Difluorobenzyl Bromide | New Route: Phase-Transfer Catalyzed Cyanation in an Ionic Liquid |
| Starting Material | 2,3-Difluorobenzyl Bromide | 2,3-Difluorobenzyl Chloride |
| Cyanide Source | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) |
| Solvent | Aqueous Ethanol | 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIm][PF6]) |
| Catalyst | None | Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) |
| Reaction Temperature | Reflux (approx. 80-90 °C) | 70 °C[1] |
| Reaction Time | 4 hours[2] | 2 hours[1] |
| Reported Yield | ~80-90% (typical for benzyl cyanides)[2] | 83.6%[1] |
| Purity | High after purification | >99.8%[1] |
| Key Advantages | Well-established, readily available reagents | Shorter reaction time, high purity, potentially recyclable solvent |
| Key Disadvantages | Longer reaction time, use of flammable organic solvent | Higher cost of ionic liquid, catalyst removal may be required |
Experimental Protocols
Established Route: Cyanation of 2,3-Difluorobenzyl Bromide
This traditional method relies on the nucleophilic substitution of a halide with a cyanide ion.
Materials:
-
2,3-Difluorobenzyl Bromide
-
Sodium Cyanide (NaCN)
-
Ethanol (95%)
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve sodium cyanide in water with gentle warming.
-
Separately, prepare a solution of 2,3-difluorobenzyl bromide in 95% ethanol.
-
Add the ethanolic solution of 2,3-difluorobenzyl bromide to the aqueous sodium cyanide solution.
-
Heat the reaction mixture to reflux and maintain for approximately 4 hours.[2]
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.
-
Distill the filtrate to remove the majority of the ethanol.
-
The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
New Route: Phase-Transfer Catalyzed Cyanation in an Ionic Liquid
This modern approach utilizes an ionic liquid as the solvent and a phase-transfer catalyst to facilitate the reaction, offering potential improvements in reaction time and purity.[1]
Materials:
-
2,3-Difluorobenzyl Chloride
-
Sodium Cyanide (NaCN), powdered
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIm][PF6])
-
Acetonitrile (for extraction)
Procedure:
-
In a reaction vessel, add the ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate, and 2,3-difluorobenzyl chloride.
-
With stirring, add powdered sodium cyanide to the mixture.[1]
-
Heat the reaction mixture to 70 °C and maintain for 2 hours.[1]
-
After cooling to room temperature, extract the product from the ionic liquid using acetonitrile.[1]
-
The combined acetonitrile extracts are dried and the solvent is evaporated.
-
The resulting crude product is purified by distillation to yield this compound with a purity greater than 99.8%.[1]
Visualization of the Synthetic Comparison
The following diagrams illustrate the logical workflow for comparing the two synthetic routes.
Caption: A flowchart comparing the established and new synthetic routes.
Caption: A decision matrix highlighting the pros and cons of each route.
References
A Comparative Spectroscopic Analysis of 2,3- and 3,5-Difluorophenylacetonitrile Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of the spectroscopic differences between 2,3-Difluorophenylacetonitrile and 3,5-Difluorophenylacetonitrile, offering experimental data and protocols to aid in their differentiation.
The structural distinction between the 2,3- and 3,5-difluoro isomers of phenylacetonitrile gives rise to unique spectroscopic signatures. These differences are most pronounced in their Nuclear Magnetic Resonance (NMR) spectra, while Infrared (IR) spectroscopy and Mass Spectrometry (MS) also provide key identifying features. This guide will systematically explore these differences to facilitate unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and 3,5-Difluorophenylacetonitrile.
Table 1: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 153 | 126, 152[1] |
| 3,5-Difluorophenylacetonitrile | 153 | 126, 152[2] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Nitrile (-C≡N) Stretch (cm⁻¹) |
| This compound | Data not available in search results |
| 3,5-Difluorophenylacetonitrile | Data available in ATR-IR spectrum, specific frequency not listed[2] |
Table 3: ¹H NMR Spectroscopy Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~3.8 | s | -CH₂- |
| ~7.2-7.4 | m | Aromatic H | |
| 3,5-Difluorophenylacetonitrile | ~3.7 | s | -CH₂- |
| ~6.9-7.0 | m | Aromatic H |
Table 4: ¹³C NMR Spectroscopy Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~17 | -CH₂- |
| ~117 | -C≡N | |
| ~115-155 (multiple signals with C-F coupling) | Aromatic C | |
| 3,5-Difluorophenylacetonitrile | ~17 | -CH₂- |
| ~117 | -C≡N | |
| ~105-165 (multiple signals with C-F coupling) | Aromatic C |
Table 5: ¹⁹F NMR Spectroscopy Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Multiplicity |
| This compound | Two distinct signals | Complex multiplets due to H-F and F-F coupling |
| 3,5-Difluorophenylacetonitrile | One signal | Triplet of triplets (tt) or similar complex multiplet |
Note: Predicted NMR data is based on established principles of NMR spectroscopy and the expected influence of fluorine substitution on chemical shifts and coupling patterns. Experimental data should be acquired for definitive assignment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically used.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe. The spectrum can be acquired with or without proton decoupling to observe H-F coupling.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the liquid or solid sample directly on the ATR crystal. For transmission IR, a thin film of a liquid sample can be prepared between two salt plates (e.g., NaCl or KBr), or a solid sample can be mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for differentiating the two isomers and the key structural features leading to their spectroscopic differences.
Caption: Workflow for the spectroscopic differentiation of the two isomers.
Caption: Molecular structures of the two isomers.
References
Assessing the Cytotoxicity of Novel 2,3-Difluorophenylacetonitrile Analogues: A Comparative Guide
For researchers and drug development professionals, the evaluation of cytotoxic effects is a critical early step in the discovery and development of novel therapeutic agents. This guide provides an objective comparison of common cytotoxicity assays and a framework for assessing novel 2,3-Difluorophenylacetonitrile analogues, supported by established experimental protocols. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, making the assessment of its analogues' biological activities a key area of research.[1]
Comparison of Common Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is crucial and depends on the expected mechanism of cell death, the physicochemical properties of the novel compounds, and the specific experimental questions being addressed.[2] The three most widely used methods are the MTT, MTS, and LDH assays.[2][3]
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[2][4] | Cell viability and metabolic activity.[2][4] | - Well-established and widely used.- High sensitivity.[2] | - Requires a solubilization step for the formazan crystals.- Can be affected by compounds that alter cellular metabolism.[2] |
| MTS Assay | Similar to MTT, but uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step.[2] | Cell viability and metabolic activity. | - Simpler and faster than MTT (no solubilization step).- Suitable for high-throughput screening.[2] | - Can be more expensive than MTT.- May have higher background signals.[2] |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium upon loss of membrane integrity.[3] | Cell membrane integrity and cell death.[3] | - Robust and cost-effective.- Measures a direct marker of cell death.[3] | - Less sensitive for early-stage cytotoxicity.- Kinetics of LDH release can vary.[3] |
Experimental Protocols
Detailed methodologies for key cytotoxicity and apoptosis assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely-used method to assess cell viability by measuring the metabolic activity of cells.[4]
Procedure:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the novel this compound analogues in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Preparation: Seed and treat cells with the novel compounds as described for the MTT assay in a 6-well plate format.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[4]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4]
Comparative Cytotoxicity Data of Novel this compound Analogues
The following table presents hypothetical IC50 values for a series of novel this compound analogues across various cancer cell lines after a 48-hour treatment period. This data is for illustrative purposes to demonstrate how results would be presented. In practice, these values would be determined experimentally. Studies on similar phenylacrylonitrile derivatives have shown cytotoxic activities with IC50 values ranging from nanomolar to micromolar concentrations.[5][6]
| Compound | Cancer Type | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Analogue 1 | - | 12.5 | 28.3 | 19.8 | 25.4 |
| Analogue 2 | - | 5.2 | 15.1 | 8.9 | 12.7 |
| Analogue 3 | - | 35.8 | 50.1 | 42.6 | 48.9 |
| Analogue 4 | - | 1.8 | 7.4 | 4.3 | 6.1 |
| Doxorubicin | (Control) | 0.8 | 1.2 | 1.0 | 1.5 |
Visualizations
The following diagrams illustrate a typical workflow for cytotoxicity assessment and a simplified signaling pathway relevant to apoptosis, a common mechanism of cytotoxic action.
Workflow for determining compound cytotoxicity.
Simplified intrinsic apoptosis signaling pathway.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Library synthesis and cytotoxicity of a family of 2-phenylacrylonitriles and discovery of an estrogen dependent breast cancer lead compound - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Difluorophenylacetonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of a compliant and secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-Difluorophenylacetonitrile, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a compound that presents significant health risks; it is toxic if swallowed, in contact with skin, or inhaled.[1] Therefore, strict adherence to proper disposal protocols is imperative to mitigate these risks and ensure compliance with hazardous waste regulations. Under no circumstances should this chemical be allowed to enter drains or the environment.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves. It is important to inspect gloves before use and to employ proper glove removal technique.
-
Respiratory Protection: A NIOSH-approved respirator if handling in a way that could generate dust, fumes, or aerosols.[2] Use only in a well-ventilated area.[3]
-
Body Protection: A lab coat or other suitable protective clothing.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C8H5F2N |
| Molecular Weight | 153.13 g/mol |
| Melting Point | 24 °C |
| Boiling Point | 221 °C |
| Partition Coefficient | 2.33 |
| Refractive Index | 1.49 |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[2] The following steps outline the process for safe collection and preparation for disposal.
-
Waste Identification and Collection:
-
Collect any surplus or non-recyclable this compound in its original container or a designated, compatible, and clearly labeled waste container.
-
The container must be sealed tightly to prevent leaks or spills.
-
Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[2]
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with dry earth, sand, or another non-combustible material.[4]
-
Collect the absorbed material and place it into a suitable, clean, dry, and sealed container for disposal.[2][4] Do not use water to clean up the spill.[4]
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
The recommended disposal method is incineration, where the material is dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
-
Disposal of Contaminated Materials:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 2,3-Difluorophenylacetonitrile
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,3-Difluorophenylacetonitrile, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly toxic compound that can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] It is also known to cause serious skin and eye irritation and is a combustible liquid.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For direct handling or risk of splash, double-gloving with nitrile gloves or wearing Silver Shield™ gloves underneath nitrile gloves is recommended.[4][5] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory.[6] A face shield must be worn over safety goggles whenever there is a risk of splashing.[6][7] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned.[7] |
| Respiratory | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is required when handling the compound outside of a certified chemical fume hood. In case of significant inhalation risk, a positive pressure self-contained breathing apparatus (SCBA) should be used.[1][6] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet.[7] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not handle and follow emergency spill procedures.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents. The container must be kept tightly closed.[8]
Handling and Use
-
Controlled Environment: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
PPE Donning: Before handling, don all required PPE as specified in Table 1.
-
Aliquoting and Dispensing: Use only compatible, properly labeled containers for aliquoting. Perform these tasks over a spill tray to contain any potential drips or spills.
-
Post-Handling: After use, ensure the primary container is securely sealed. Decontaminate the work area thoroughly.
Emergency and Disposal Plan
Immediate and correct response to emergencies and proper disposal are critical to mitigate risks.
Emergency First Aid
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[1][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water for at least 20 minutes.[1][10] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 20 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing full PPE, stop the leak if it can be done without risk.[1] Cover the spill with a non-combustible absorbent material such as sand, dry earth, or vermiculite.[1] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.
-
Professional Disposal: The disposal of this compound and its contaminated waste must be handled by a licensed hazardous waste disposal service.[11] Do not dispose of this chemical down the drain or in regular trash.[8]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound(145689-34-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 2. This compound | C8H5F2N | CID 518968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. solvent-recyclers.com [solvent-recyclers.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
